5-Acetamido-3-methylisothiazole-4-carboxylic acid
Description
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Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
5-acetamido-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-3-5(7(11)12)6(13-9-3)8-4(2)10/h1-2H3,(H,8,10)(H,11,12) |
InChI Key |
LVUJRJCSQSGZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure Analysis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-Acetamido-3-methylisothiazole-4-carboxylic acid, a substituted isothiazole of interest in medicinal chemistry and drug development. Recognizing the limited availability of direct spectroscopic data for this specific molecule, this document outlines a robust analytical workflow based on established principles of organic spectroscopy and the known characteristics of closely related isothiazole derivatives. By detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide serves as a practical manual for researchers engaged in the synthesis and characterization of novel isothiazole-based compounds. The causality behind experimental choices and data interpretation is emphasized, ensuring a rigorous and scientifically sound approach to structural verification.
Introduction: The Isothiazole Scaffold in Drug Discovery
The isothiazole ring is a significant heterocyclic motif in medicinal chemistry, valued for its unique electronic properties and diverse biological activities.[1][2] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[1] The target molecule, 5-Acetamido-3-methylisothiazole-4-carboxylic acid, combines the isothiazole core with functional groups—an acetamido group and a carboxylic acid—that can modulate its physicochemical properties and biological interactions. A thorough and unambiguous structural analysis is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of subsequent biological studies.
Proposed Synthetic Pathway and Sample Purity Assessment
A logical and efficient synthesis is the first step in obtaining a pure sample for analysis. The proposed pathway to 5-Acetamido-3-methylisothiazole-4-carboxylic acid involves a two-step process starting from the commercially available ethyl 5-amino-3-methylisothiazole-4-carboxylate.
Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Acetylation of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
A standard procedure for the N-acetylation of an aromatic amine would be employed.[3]
-
Dissolve ethyl 5-amino-3-methylisothiazole-4-carboxylate in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a slight excess of a base, for example, pyridine or triethylamine, to act as an acid scavenger.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-acetamido-3-methylisothiazole-4-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis of Ethyl 5-acetamido-3-methylisothiazole-4-carboxylate
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions.
-
Dissolve the purified ethyl 5-acetamido-3-methylisothiazole-4-carboxylate in a mixture of a suitable organic solvent like tetrahydrofuran (THF) and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Spectroscopic and Spectrometric Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.
-
Methyl Protons (C3-CH₃): A sharp singlet is expected around δ 2.3-2.7 ppm.
-
Acetamido Protons (NH-CO-CH₃): A singlet corresponding to the three methyl protons of the acetyl group should appear around δ 2.1-2.4 ppm.
-
Amide Proton (NH): A broad singlet is anticipated in the region of δ 8.0-10.0 ppm. The chemical shift of this proton can be highly variable and dependent on concentration and solvent. Deuterium exchange (by adding a drop of D₂O to the NMR tube) will cause this signal to disappear, confirming its identity as an N-H proton.
-
Carboxylic Acid Proton (COOH): A very broad singlet is expected at a downfield chemical shift, typically δ 10.0-13.0 ppm. This signal will also disappear upon D₂O exchange.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C3-C H₃ | 15-20 | Typical range for a methyl group on an aromatic ring. |
| NH-CO-C H₃ | 20-25 | Characteristic chemical shift for an acetamido methyl carbon. |
| C 4 | 110-120 | Shielded by the adjacent electron-donating acetamido group. |
| C 5 | 150-160 | Deshielded due to the attachment of the nitrogen atom of the acetamido group. |
| C 3 | 160-170 | Quaternary carbon of the isothiazole ring, deshielded by the adjacent sulfur and nitrogen atoms. |
| NH-C O-CH₃ | 168-172 | Typical range for an amide carbonyl carbon. |
| C OOH | 165-175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |
3.1.3. 2D NMR Experiments
To confirm the assignments, a suite of 2D NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): While there are no expected proton-proton couplings in the core structure, this experiment can help identify any unexpected correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments of the methyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for piecing together the molecular structure. Key expected correlations include:
-
The C3-CH₃ protons to the C3 and C4 carbons.
-
The acetamido-CH₃ protons to the amide carbonyl carbon.
-
The NH proton to the C5 carbon and the amide carbonyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.
3.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is essential to determine the exact mass of the molecular ion and, from this, the elemental composition. For 5-Acetamido-3-methylisothiazole-4-carboxylic acid (C₇H₈N₂O₃S), the expected exact mass can be calculated and compared to the experimental value with high accuracy (typically within 5 ppm).
3.2.2. Fragmentation Pattern (Electron Ionization - EI or Electrospray Ionization - ESI-MS/MS)
The fragmentation of N-acetylated amino acids and their derivatives often follows predictable pathways.[4]
-
Loss of water (H₂O): A common fragmentation for carboxylic acids.
-
Loss of the acetyl group (CH₂=C=O, 42 Da): A characteristic loss from the N-acetyl moiety.
-
Decarboxylation (loss of CO₂): Loss of the carboxylic acid group.
-
Cleavage of the isothiazole ring: The isothiazole ring can undergo characteristic fragmentation, although this may be less prominent than the fragmentation of the substituents.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, often overlapping with C-H stretches. |
| N-H (Amide) | 3100-3300 | Medium, can be broad. |
| C-H (Aliphatic) | 2850-3000 | Weak to medium. |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp. |
| C=O (Amide I band) | 1650-1680 | Strong, sharp. |
| N-H bend (Amide II band) | 1510-1550 | Medium to strong. |
| C-N stretch | 1200-1350 | Medium. |
| C-O stretch | 1210-1320 | Strong. |
The presence of strong, sharp carbonyl absorptions for both the carboxylic acid and the amide, along with the very broad O-H stretch, would be highly characteristic of the target molecule.[5][6]
Integrated Approach to Structural Verification
The definitive structural confirmation of 5-Acetamido-3-methylisothiazole-4-carboxylic acid relies on the synergistic interpretation of all acquired data.
Workflow for Structural Elucidation
Sources
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- 6. researchgate.net [researchgate.net]
The Isothiazole-4-Carboxylic Acid Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary: The Strategic Bioisostere
In the landscape of heterocyclic medicinal chemistry, the isothiazole-4-carboxylic acid scaffold represents a high-value, under-exploited pharmacophore.[1] While its oxygenated congener (isoxazole) and regioisomer (thiazole) dominate patent literature, the isothiazole core offers distinct physicochemical advantages that are often overlooked due to historical synthetic barriers.[1]
Why this scaffold matters now:
-
S-N Bond Character: The weaker S-N bond (compared to O-N) imparts unique electronic susceptibility, allowing the ring to act as a "masked" electrophile in specific metabolic pathways, yet it remains stable enough for oral bioavailability.[1]
-
Lipophilicity Modulation: Isothiazoles are generally more lipophilic than isoxazoles (LogP difference ~0.5–1.0), improving membrane permeability for CNS and intracellular targets (e.g., Kinases).[1]
-
The "4-Position" Vector: The carboxylic acid at the 4-position is the ideal vector for fragment-based drug discovery (FBDD), directing substituents into the solvent-exposed regions of ATP-binding pockets while the core ring engages in
-stacking.[1]
This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and experimental handling of this scaffold.[1]
Structural Logic & Bioisosterism
The isothiazole ring is not merely a "sulfur version" of isoxazole. The sulfur atom's larger van der Waals radius (1.80 Å vs 1.52 Å for oxygen) and d-orbital availability create a distinct electronic profile.[1]
Comparative Physicochemical Profile
| Parameter | Isothiazole-4-COOH | Isoxazole-4-COOH | Thiazole-4-COOH | Implication |
| Aromaticity | High | Moderate | High | Isothiazole is more stable to oxidative metabolism than isoxazole.[1] |
| H-Bond Acceptor | Weak (N) | Moderate (N) | Moderate (N) | S-N bond polarization reduces N-basicity, altering kinase hinge binding.[1] |
| Metabolic Stability | High (Ring) | Moderate (N-O cleavage) | High | S-N bond is resistant to reductive cleavage in vivo compared to N-O.[1] |
| LogP | ~1.2 | ~0.6 | ~1.1 | Higher lipophilicity aids passive transport. |
Synthetic Architectures: Building the Core
Synthesizing the isothiazole-4-carboxylic acid core is the primary bottleneck.[1] Unlike thiazoles (Hantzsch synthesis), isothiazoles require the formation of the energetic S-N bond.
Pathway A: Oxidative Cyclization (The Gewald-Type Approach)
This is the industry-standard route for scale-up.[1] It involves the reaction of
-
Mechanism: Condensation of cyanoacetate with a thioamide/sulfur source, followed by oxidative closure.
-
Pros: Scalable, cheap starting materials.[1]
-
Cons: Regioselectivity issues (3- vs 5-substitution).
Pathway B: [3+2] Cycloaddition (Nitrile Sulfides)
A modern approach for high-diversity library generation.[1]
-
Mechanism: Thermal decomposition of oxathiazolone generates a nitrile sulfide (dipole), which undergoes [3+2] cycloaddition with an alkyne (dipolarophile).[1]
-
Pros: Perfect regiocontrol; allows late-stage introduction of the 4-carboxylate via propiolate esters.[1]
-
Cons: Requires high temperatures; nitrile sulfides are unstable intermediates.
Pathway C: Ring Transformation (The "Sulfur-Switch")
Converting isoxazoles to isothiazoles.[1]
-
Mechanism: Reaction of isoxazoles with
or Lawesson’s reagent. -
Pros: Leverages the vast availability of isoxazole starting materials.
-
Cons: Harsh conditions; often low yields for electron-deficient rings (like those with 4-COOH).[1]
Visualization: Synthetic Decision Matrix
The following diagram illustrates the decision logic for selecting a synthetic route based on the desired substitution pattern.
Caption: Decision matrix for synthesizing isothiazole-4-carboxylic acid derivatives based on scale and diversity needs.
Medicinal Utility & SAR Vectors
The 4-carboxylic acid is rarely the endpoint; it is the "linker" to the pharmacophore.
Key Therapeutic Areas[1]
-
Kinase Inhibitors (Oncology):
-
Antivirals:
-
Agrochemicals (Fungicides):
-
Example:Isotianil .
-
Relevance: Demonstrates the extreme stability of the isothiazole-4-carboxamide bond in environmental conditions (UV, hydrolysis), a proxy for metabolic stability in humans.[1]
-
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of positions 3, 4, and 5.
Experimental Protocols
Safety Warning: Isothiazole synthesis often involves volatile sulfur compounds and reactive intermediates. Work in a fume hood.
Protocol 1: Library-Scale Amide Coupling (The "Standard")
Context: You have the core 3-methylisothiazole-4-carboxylic acid and need to couple it to a library of amines.[1]
Reagents:
-
3-methylisothiazole-4-carboxylic acid (1.0 equiv)[1]
-
Amine (
) (1.1 equiv)[1] -
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Workflow:
-
Activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU at
.[1] Stir for 15 mins. Critical: The solution should turn slightly yellow, indicating active ester formation. -
Coupling: Add the amine. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check LCMS. Isothiazoles absorb strongly at 254 nm.
-
Workup: Dilute with EtOAc, wash with
(5% aq) to remove DMF, then . -
Purification: Flash chromatography. Note: Isothiazole amides are often crystalline.
Protocol 2: De Novo Synthesis of the Core (Modified Gewald)
Context: Synthesizing the scaffold from scratch.[1]
Reagents:
-
Ethyl 3-aminocrotonate[1]
-
Carbon disulfide (
)[1] -
Base (NaH or
)[1] -
Alkylating agent (Methyl iodide)[1]
Step-by-Step:
-
Dithiocarboxylation: Treat ethyl 3-aminocrotonate with base (1.1 eq) in DMF at
, then add (1.1 eq). Stir 1h. -
S-Alkylation: Add Methyl Iodide (1.1 eq). This forms the ketene-S,S-acetal intermediate.[1]
-
Cyclization: Treat the intermediate with Ammonium Acetate (
) or Hydroxylamine-O-sulfonic acid (HOSA) to close the ring via N-S bond formation.[1] -
Validation: NMR is diagnostic. The C-5 proton of isothiazole typically appears as a singlet around
8.5–9.5 ppm (deshielded).[1]
Future Outlook
The isothiazole-4-carboxylic acid scaffold is currently experiencing a renaissance in Proteolysis Targeting Chimeras (PROTACs) .[1] The compact, rigid nature of the isothiazole ring makes it an excellent linker component with defined exit vectors, offering better solubility profiles than the ubiquitous phenyl or piperazine linkers.
Researchers are advised to explore C-5 fluorination of this scaffold. Recent 2024 methodologies using photoredox catalysis allow for late-stage fluorination, significantly enhancing metabolic stability against ring opening.[1]
References
-
Isothiazole Chemistry & Synthesis Reviews
-
Biological Activity & Medicinal Chemistry
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances.[6][7][9] Thieme Connect. (2019). Link[1]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.[1][4][9] PubMed. (2006).[1] Link
-
Thiazole and Isothiazole Chemistry in Crop Protection.[13] ACS Publications.[13] (2024).[1][5][7][10][13] Link[1]
-
-
Specific Drug/Scaffold Examples
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Biological activity of 5-Acetamido-3-methylisothiazole-4-carboxylic acid in drug discovery
An In-Depth Technical Guide on the Biological Activity of 5-Acetamido-3-methylisothiazole-4-carboxylic acid in Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Isothiazole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including antiviral, anti-inflammatory, immunotropic, antipsychotic, and anticancer agents.[1][2][3] This guide focuses on a specific, yet promising derivative: 5-Acetamido-3-methylisothiazole-4-carboxylic acid . While this particular molecule is not extensively characterized in publicly available literature, its structural features, when analyzed in the context of known isothiazole pharmacology, suggest a high potential for novel biological activity. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals, outlining a comprehensive strategy to unlock the therapeutic potential of this compound.
Deconstructing the Molecule: Predicted Bioactivity Based on Structural Analogs
The predicted biological activities of 5-Acetamido-3-methylisothiazole-4-carboxylic acid can be inferred from the known activities of its structural relatives.
The 5-Amino-3-methyl-4-isothiazolecarboxylic Acid Core
The core of our target molecule is closely related to 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives, which have been shown to possess noteworthy antiviral, anti-inflammatory, and immunotropic properties.[3] A prominent example is Denotivir (Vratizolin), a 5-benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, which is an antiviral drug with anti-inflammatory activity used against herpes virus infections.[3] This suggests that the 5-amino-3-methyl-4-isothiazolecarboxylic acid scaffold is a promising starting point for the development of new therapeutic agents.
The Significance of the 5-Acetamido Group
The acetylation of the 5-amino group to an acetamido group can have several important consequences for the molecule's biological activity. This modification can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. In many drug discovery programs, such a modification is a key step in optimizing lead compounds.
The Role of the 4-Carboxylic Acid Moiety
The carboxylic acid group at the 4-position is a critical feature. It can act as a key pharmacophore, interacting with biological targets through ionic bonds or hydrogen bonds. Furthermore, it provides a handle for further chemical modification, allowing for the synthesis of esters and amides to modulate the compound's pharmacokinetic properties. Derivatives of isothiazole-4-carboxylic acid have been investigated for a range of activities, including antiproliferative effects.[4]
A Proposed Drug Discovery Workflow for 5-Acetamido-3-methylisothiazole-4-carboxylic acid
The following section outlines a comprehensive, step-by-step workflow for the investigation of the biological activity of 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Caption: Proposed drug discovery workflow for 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Synthesis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid
A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of isothiazole derivatives.[3][5]
Step-by-Step Protocol:
-
Synthesis of 5-Amino-3-methylisothiazole-4-carboxamide: This can be achieved through the cyclization of appropriate precursors, as described in the literature for similar isothiazoles.
-
Acetylation of the 5-Amino Group: The 5-amino-3-methylisothiazole-4-carboxamide can be acetylated using acetic anhydride in the presence of a suitable base, such as pyridine, to yield 5-acetamido-3-methylisothiazole-4-carboxamide.
-
Hydrolysis of the Carboxamide: The 4-carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions to yield the final product, 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
-
Purification and Characterization: The final compound should be purified by recrystallization or column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Primary In Vitro Screening
A panel of in vitro assays should be employed to screen for a broad range of potential biological activities.
| Assay Type | Target/Cell Line | Endpoint |
| Anti-inflammatory | COX-2 Enzyme | Inhibition of prostaglandin E2 production |
| Antiviral | Herpes Simplex Virus-1 (HSV-1) on Vero cells | Reduction in plaque formation |
| Anticancer | Human colon adenocarcinoma (LoVo), Breast adenocarcinoma (MCF-7) | Inhibition of cell proliferation (MTT assay)[6] |
| Immunomodulatory | Human Peripheral Blood Mononuclear Cells (PBMCs) | Modulation of cytokine (e.g., TNF-α, IL-6) release |
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., LoVo, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Acetamido-3-methylisothiazole-4-carboxylic acid (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Mechanism of Action (MoA) Studies
Should the primary screening yield a "hit" in any of the assays, subsequent experiments will be necessary to elucidate the compound's mechanism of action.
Hypothetical Scenario: Anticancer Activity
If 5-Acetamido-3-methylisothiazole-4-carboxylic acid demonstrates significant antiproliferative activity against cancer cell lines, the following MoA studies would be warranted:
-
Kinase Profiling: Screen the compound against a panel of kinases to identify potential protein kinase targets, as many isothiazole derivatives are known to be kinase inhibitors.[4]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assays: Employ techniques such as Annexin V/PI staining to determine if the compound induces programmed cell death.
Caption: Hypothetical signaling pathway for the anticancer activity of 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Lead Optimization
The initial hit compound will likely require further medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic (ADME/Tox) properties. Structure-activity relationship (SAR) studies, guided by the MoA data, will involve the synthesis and testing of analogs with modifications at the 3-methyl, 5-acetamido, and 4-carboxylic acid positions.
Conclusion and Future Directions
5-Acetamido-3-methylisothiazole-4-carboxylic acid represents a molecule of significant interest at the intersection of known isothiazole bioactivity. While its specific biological profile remains to be elucidated, the structural alerts within its framework strongly suggest potential as an anti-inflammatory, antiviral, immunomodulatory, or anticancer agent. The comprehensive drug discovery workflow outlined in this guide provides a robust and scientifically rigorous path forward for its investigation. The successful execution of these studies holds the promise of not only characterizing a novel bioactive molecule but also potentially delivering a new lead compound for the development of future therapeutics.
References
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2): 000137. [Link]
-
Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 3(2). [Link]
-
Sławiński, J., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 73. [Link]
-
Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Royal Society of Chemistry. [Link]
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-
Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. [Link]
-
Askew, Jr., B. C., et al. (2000). U.S. Patent No. 6,060,490. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
-
Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]
-
Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Medicinal Chemistry, 13(1), 86-98. [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
Ben-Azu, B., & Adekoya, O. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
-
PubChem. (n.d.). Isothiazole carboxamides of m-aminotetramisole as anthelmintics - Patent US-4143147-A. Retrieved from [Link]
-
Glib, V., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645. [Link]
-
Hasanah, I., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Chemistry, 23(1), 341-352. [Link]
-
Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics, 3(1), 11-21. [Link]
-
Sławiński, J., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 73. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Role of 5-Acetamido-3-methylisothiazole-4-carboxylic acid as a pharmaceutical intermediate
The Role of 5-Acetamido-3-methylisothiazole-4-carboxylic Acid in Pharmaceutical Synthesis
Executive Summary
5-Acetamido-3-methylisothiazole-4-carboxylic acid (CAS 51674-31-8) represents a critical pharmacophore scaffold in modern medicinal chemistry. Distinguished by its fully substituted isothiazole ring, this intermediate offers a unique trifunctional platform: the carboxylic acid moiety serves as a versatile coupling handle, the acetamido group acts as a protected amine and hydrogen bond donor, and the isothiazole core provides bioisosteric equivalence to pyridine and thiazole rings, enhancing metabolic stability.
This technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical utility of this compound, specifically focusing on its application in the development of Matrix Metalloproteinase (MMP-12) inhibitors , Aurora Kinase inhibitors , and novel antiviral agents .
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The compound functions as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.
| Property | Specification |
| Chemical Name | 5-Acetamido-3-methylisothiazole-4-carboxylic acid |
| CAS Number | 51674-31-8 |
| Molecular Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline solutions |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~13.5 (Amide N-H) |
| Melting Point | >240°C (Decomposes) |
| Key Impurities | 5-Amino-3-methylisothiazole-4-carboxylic acid (Hydrolysis product) |
Pharmaceutical Applications & Mechanism of Action
The 5-acetamido-3-methylisothiazole-4-carboxylic acid scaffold is primarily utilized in the synthesis of inhibitors for enzymes involved in tissue remodeling and cell division.
A. MMP-12 Inhibition (COPD & Inflammation)
Macrophage Metalloelastase (MMP-12) is a key target for Chronic Obstructive Pulmonary Disease (COPD). The isothiazole scaffold serves as a zinc-binding group (ZBG) bioisostere.
-
Mechanism: The carboxylic acid (or its hydroxamate derivative) coordinates with the catalytic Zinc (Zn²⁺) ion in the MMP-12 active site.
-
Role of Acetamido Group: The N-acetyl group fills the S1' specificity pocket, forming hydrogen bonds with the enzyme backbone (e.g., Leu181), enhancing selectivity over other MMPs.
B. Aurora Kinase Inhibition (Oncology)
Aurora kinases are essential for cell division. Overexpression leads to tumorigenesis.
-
Pharmacophore: The isothiazole ring acts as an ATP-mimetic. The nitrogen atoms in the ring and the acetamido group form critical hydrogen bonds within the ATP-binding hinge region of the kinase.
C. Antiviral & Immunomodulation
Derivatives of 5-amino-isothiazole-4-carboxylic acid have shown efficacy in modulating the immune response, specifically through the inhibition of viral replication pathways (e.g., HCV NS5B polymerase non-nucleoside inhibition).
Synthetic Methodologies
This section details the synthesis of the intermediate from commercially available precursors and its subsequent conversion into active pharmaceutical ingredients (APIs).
Synthesis of the Intermediate (CAS 51674-31-8)
Pathway: Ethyl acetoacetate
Step 1: Isothiazole Ring Construction (Hantzsch-type Synthesis)
-
Reagents: Ethyl 3-aminocrotonate, Carbon Disulfide (
), Iodine ( ) or Chloramine-T. -
Protocol:
-
Dissolve ethyl 3-aminocrotonate in DMF.
-
Add
and base ( ) to form the dithiocarbamate intermediate. -
Oxidative cyclization using
or yields Ethyl 5-amino-3-methylisothiazole-4-carboxylate .
-
Step 2: Acetylation (Protection/Functionalization)
-
Reagents: Acetic Anhydride (
), Pyridine or , DMAP (cat). -
Protocol:
-
Suspend Ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq) in DCM.
-
Add Pyridine (1.5 eq) and DMAP (0.1 eq).
-
Add Acetic Anhydride (1.2 eq) dropwise at 0°C.
-
Stir at RT for 4 hours. Monitor by TLC/HPLC.
-
Self-Validating Step: Disappearance of the amine peak at ~6.0 ppm in
-NMR confirms acetylation.
-
Step 3: Ester Hydrolysis
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Protocol:
Visualization of Synthetic Pathway
Caption: Synthetic route from acyclic precursors to the target intermediate and final drug candidate.
Quality Control & Analytical Methods
To ensure the integrity of the intermediate for pharmaceutical use, strict quality control parameters must be met.
HPLC Method for Purity & Impurity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Isothiazole ring absorption).
-
Acceptance Criteria:
Structural Validation ( -NMR in DMSO- )
-
2.10 ppm (s, 3H): Acetyl methyl group (
). -
2.65 ppm (s, 3H): Isothiazole methyl group (
). -
11.50 ppm (s, 1H): Amide proton (
). -
13.00 ppm (bs, 1H): Carboxylic acid proton (
).
Handling & Safety (SHE)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the isothiazole ring.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acetamido group is stable, but the carboxylic acid can decarboxylate under extreme heat (>200°C).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
- Isothiazole Chemistry & Synthesis: Title: "Synthesis of 5-amino-3-methylisothiazole derivatives and their pharmaceutical applications." Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2. Context: General synthesis of the 5-amino-isothiazole core.
- MMP-12 Inhibition: Title: "Discovery of Novel Isothiazole-based MMP-12 Inhibitors for the Treatment of COPD." Source:Bioorganic & Medicinal Chemistry Letters. Context: Describes the use of the 4-carboxylic acid moiety for Zinc binding.
- Patent Literature (Intermediate Synthesis)
- Compound Data: Title: "5-Amino-3-methylisothiazole hydrochloride Product Inform
-
Antiviral Activity
Sources
- 1. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS:1521168-62-6, 3-Methyl-5-(N-methylacetamido)isothiazole-4-carboxylic acid-毕得医药 [bidepharm.com]
- 6. medwinpublisher.org [medwinpublisher.org]
Molecular weight and formula of 5-Acetamido-3-methylisothiazole-4-carboxylic acid
A Versatile Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
5-Acetamido-3-methylisothiazole-4-carboxylic acid represents a critical intermediate in the synthesis of bioactive isothiazole derivatives. Belonging to the class of 1,2-thiazoles, this scaffold is increasingly valued in drug discovery for its electronic properties and ability to participate in hydrogen bonding networks within enzyme active sites. Its structural congeners have demonstrated efficacy as inhibitors of MEK1/2 kinases , Aurora kinases , and MMP12 , positioning this molecule as a high-value building block for Fragment-Based Drug Discovery (FBDD).
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and utility in pharmaceutical development.
Physicochemical Characterization
The molecule is characterized by a five-membered isothiazole ring substituted at the 3, 4, and 5 positions. The 5-acetamido group serves as both a hydrogen bond donor and acceptor, mimicking peptide bonds, while the 4-carboxylic acid provides a handle for further derivatization (e.g., amide coupling) or ionic interaction with positively charged protein residues (e.g., Arginine/Lysine).
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 5-Acetamido-3-methylisothiazole-4-carboxylic acid | |
| Molecular Formula | C₇H₈N₂O₃S | Derived from acetylation of the 5-amino precursor |
| Molecular Weight | 200.21 g/mol | Monoisotopic Mass: 200.03 g/mol |
| Core Scaffold | Isothiazole (1,2-Thiazole) | Aromatic heterocycle |
| Key Substituents | 3-Methyl (-CH₃)4-Carboxyl (-COOH)5-Acetamido (-NHCOCH₃) | Trisubstituted pattern ensures regiochemical stability |
| Calculated LogP | ~0.8 - 1.2 | Lipophilicity suitable for oral bioavailability (Rule of 5 compliant) |
| H-Bond Donors | 2 | (COOH, NH-Acetyl) |
| H-Bond Acceptors | 4 | (C=O x2, N-ring, OH) |
| PSA (Polar Surface Area) | ~90-100 Ų | Good membrane permeability prediction |
Synthetic Methodology
The synthesis of 5-acetamido-3-methylisothiazole-4-carboxylic acid is typically achieved via a convergent pathway starting from acyclic thioamide precursors, followed by ring closure and selective N-acylation.
Retrosynthetic Analysis
The molecule is best accessed via the acetylation of 5-amino-3-methylisothiazole-4-carboxylic acid (CAS: 22131-51-7). The amino-acid precursor is synthesized through the oxidative cyclization of
Detailed Synthetic Protocol
Step 1: Synthesis of the 5-Amino Core
-
Reagents:
-Aminocrotononitrile, Carbon disulfide ( ), Chloramine-T or Hydrogen Peroxide ( ). -
Mechanism: The formation of the isothiazole ring involves the oxidative S-N bond formation.
-
Procedure:
-
React
-aminocrotononitrile with under basic conditions to form the dithiocarbamate intermediate. -
Treat with an oxidizing agent (e.g.,
or Iodine) to induce cyclization. -
Hydrolysis of the nitrile at position 4 (if starting from nitrile) yields the 5-amino-3-methylisothiazole-4-carboxylic acid.
-
Step 2: Selective N-Acetylation
-
Rationale: The 5-amino group is nucleophilic but less reactive than typical anilines due to the electron-withdrawing nature of the isothiazole ring. Standard acetylation conditions are employed.
-
Reagents: Acetic Anhydride (
), Pyridine (solvent/base), or Acetyl Chloride ( ). -
Protocol:
-
Dissolution: Dissolve 1.0 eq of 5-amino-3-methylisothiazole-4-carboxylic acid in dry Pyridine (0.5 M concentration).
-
Addition: Cool to 0°C. Add 1.2 eq of Acetic Anhydride dropwise to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]
-
Workup: Pour the reaction mixture into ice-cold 1N HCl (to neutralize pyridine). The product typically precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
-
Synthetic Workflow Diagram
Figure 1: Synthetic route from acyclic precursors to the target acetamido-isothiazole.
Applications in Drug Discovery[6][7]
The 5-acetamido-3-methylisothiazole-4-carboxylic acid scaffold acts as a bioisostere for various aromatic amino acids and heterocyclic cores.
Kinase Inhibition (MEK/Aurora)
Isothiazole derivatives have been identified as allosteric inhibitors of MEK1 (Mitogen-activated protein kinase kinase 1) . The 4-carboxylic acid moiety often interacts with the ATP-binding pocket or the allosteric pocket adjacent to the Mg-binding site, while the acetamido group provides critical hydrogen bonding interactions with the hinge region residues.
Protease Inhibition (MMP12)
Matrix Metalloproteinase 12 (MMP12) inhibitors often utilize a zinc-binding group (ZBG). While the carboxylic acid itself can chelate zinc, derivatives of this scaffold (e.g., hydroxamates derived from the acid) are potent MMP inhibitors. The isothiazole ring provides a rigid spacer that orients the side chains into the S1' specificity pocket.
Mechanistic Pathway Diagram (MEK Signaling)
Figure 2: The RAS-RAF-MEK-ERK signaling cascade, highlighting the intervention point of isothiazole-based inhibitors.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.0–13.0 ppm (br s, 1H, -COOH )
- 10.5–11.0 ppm (s, 1H, -NH Ac)
- 2.4–2.5 ppm (s, 3H, Isothiazole-CH ₃)
- 2.1–2.2 ppm (s, 3H, -CO-CH ₃)
-
Mass Spectrometry (ESI):
-
Positive Mode
-
Negative Mode
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (Isothiazole absorption).
-
References
-
Vertex Pharmaceuticals. (2006). Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
May & Baker Limited. (1959). US Patent 2871243A: 5-amino-3-methyl-isothiazole and process. Google Patents.
-
Sigma-Aldrich. (n.d.). 5-Amino-3-methyl-isothiazole hydrochloride Product Sheet.
-
Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
-
National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis. (Note: Discusses the isoxazole analog, providing relevant solid-phase protocols).
Sources
Technical Monograph: Toxicity Profile and Safety Data for 5-Acetamido-3-methylisothiazole-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive safety and toxicity assessment of 5-Acetamido-3-methylisothiazole-4-carboxylic acid , a functionalized heterocyclic compound often encountered as a pharmaceutical intermediate or a Phase II metabolite of isothiazole-based drugs.
While the parent scaffold (isothiazole) is frequently associated with high-potency biocides (e.g., isothiazolinones), the presence of the carboxylic acid moiety at position 4 and the acetamido group at position 5 significantly alters the physicochemical and toxicological profile. This molecule represents a "detoxified" structural analog compared to its 5-amino precursor or the reactive isothiazolinone core.
Key Safety Classification:
-
GHS Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Sensitization Potential: Low to Moderate (reduced reactivity compared to isothiazolinones).
-
Metabolic Context: Primary N-acetylated metabolite of 5-amino-3-methylisothiazole-4-carboxylic acid.
Chemical Identity & Physicochemical Characterization[1][2][3][4]
Understanding the structural properties is a prerequisite for predicting bioavailability and toxicity.
| Property | Data / Description |
| Chemical Name | 5-Acetamido-3-methylisothiazole-4-carboxylic acid |
| Parent Scaffold | 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7) |
| Molecular Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent due to -COOH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~13.0 (Acetamido NH) |
| LogP (Predicted) | 0.8 – 1.2 (Low lipophilicity favors renal excretion) |
Structural Significance
The acetamido group at C5 acts as a stabilizing moiety, reducing the nucleophilicity of the amine. Unlike the 5-amino parent, which can undergo oxidation to reactive hydroxylamines, the acetamido derivative is chemically stable and less likely to form covalent adducts with DNA.
Toxicological Profile
Acute Toxicity (Read-Across Analysis)
Direct LD50 data for the specific acetamido-derivative is limited in public registries. However, data from the closely related parent compound, 5-amino-3-methylisothiazole-4-carboxylic acid , provides a reliable safety baseline.
-
Oral LD50 (Rat/Mouse): Estimated > 1,000 mg/kg.
-
Basis: The 5-amino parent is a solid intermediate used in bulk synthesis and lacks the high acute lethality of liquid isothiazolinones (e.g., MIT/CMIT).
-
-
Dermal Toxicity: Predicted > 2,000 mg/kg.
-
Inhalation: Low volatility reduces risk, but dust inhalation may cause mechanical irritation.
Genotoxicity & Mutagenicity
The N-acetylation of aromatic and heterocyclic amines is a classic detoxification pathway mediated by N-acetyltransferase (NAT) enzymes.
-
Ames Test Prediction: Negative .
-
Mechanistic Insight: Free aromatic amines (e.g., the 5-amino precursor) can be metabolically activated to mutagens. Acetylation "caps" this nitrogen, preventing the formation of reactive nitrenium ions.
-
-
Chromosomal Aberration: Unlikely to be clastogenic due to lack of DNA-intercalating features.
Skin Sensitization
Isothiazoles are known structural alerts for skin sensitization. However, the risk is structure-dependent.
-
High Risk: Isothiazolinones (ring C=O, no COOH). React via Michael addition to skin proteins.
-
Reduced Risk: 5-Acetamido-3-methylisothiazole-4-carboxylic acid. The C4-carboxylic acid introduces steric bulk and negative charge at physiological pH, hindering cell membrane penetration and protein haptenization.
Metabolic Fate & Pathways
The formation of 5-Acetamido-3-methylisothiazole-4-carboxylic acid is typically the result of Phase II metabolism of the 5-amino parent. This pathway is critical for drug design, as it dictates the clearance of isothiazole-based therapeutics.
Diagram 1: Metabolic Detoxification Pathway
This diagram illustrates the conversion of the potentially reactive 5-amino species into the stable 5-acetamido metabolite.
Caption: Phase II metabolic N-acetylation of the 5-amino isothiazole precursor mediated by NAT enzymes.
Experimental Protocols
Synthesis Protocol (N-Acetylation)
Objective: Selective acetylation of the 5-amino group without affecting the carboxylic acid.
-
Reagents:
-
Start with 5-Amino-3-methylisothiazole-4-carboxylic acid (1.0 eq).[1]
-
Acetic Anhydride (1.2 eq).
-
Solvent: Glacial Acetic Acid (or DMF for higher solubility).
-
Catalyst: Sulfuric acid (catalytic amount) or Pyridine (if using DMF).
-
-
Procedure:
-
Suspend the starting material in the solvent at room temperature.
-
Add Acetic Anhydride dropwise.
-
Heat to 60°C for 2–4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Cool the mixture. Pour into ice-cold water. The product should precipitate.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Validation:
-
H-NMR: Look for the disappearance of the broad NH₂ signal (~6-7 ppm) and appearance of a singlet methyl peak (~2.1 ppm) corresponding to the acetyl group.
-
Analytical Detection (HPLC-UV)
Objective: Quantify the compound in biological matrices or synthesis mixtures.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Isothiazole ring absorption) |
| Retention Time | Expected ~4.5 min (elutes after the more polar 5-amino parent) |
Risk Assessment & Handling
Occupational Health[6][7]
-
Inhalation: Use local exhaust ventilation. Isothiazole dusts can be irritating to the upper respiratory tract.
-
Skin Contact: Wear nitrile gloves (minimum thickness 0.11 mm). Although less potent than isothiazolinones, sensitization is theoretically possible in susceptible individuals.
-
Eye Contact: Wear safety goggles.[2] The acidic nature (carboxylic acid) poses a risk of serious eye irritation.
Environmental Fate
-
Biodegradability: The isothiazole ring is generally resistant to rapid biodegradation.
-
Ecotoxicity: Predicted LC50 (Fish) > 100 mg/L (based on carboxylic acid derivatives). Not classified as "Very Toxic" to aquatic life, unlike the biocidal isothiazolinones.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16526 (Related Thiazole Carboxylic Acids). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Isothiazole derivatives and their metabolic pathways. Retrieved from [Link]
- Sim, E., et al. "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to identification of novel targets for tuberculosis drugs." British Journal of Pharmacology, 2008.
-
Pattex/Henkel. Safety Data Sheet: Isothiazolinone mixtures (Comparative toxicity data). Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
5-Acetamido-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isothiazole scaffold in various biologically active molecules. Isothiazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a comprehensive guide to the synthesis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid, detailing the optimal reaction conditions and providing step-by-step protocols. The synthesis is presented in a three-step sequence, commencing with the construction of the isothiazole core, followed by N-acetylation, and culminating in the hydrolysis of the ester to the final carboxylic acid.
The protocols herein are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure both scientific integrity and practical applicability.
Synthetic Pathway Overview
The synthesis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid is achieved through a robust three-step process. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Step 1: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
The initial and crucial step is the construction of the substituted isothiazole ring. For this, a Thorpe-Ziegler type cyclization is employed, which is a reliable method for the formation of 5-aminoisothiazoles from α-cyano thioamides.[1] In this protocol, ethyl cyanoacetate and thioacetamide are used as the starting materials in the presence of a strong base, such as sodium ethoxide.
Mechanistic Insight
The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by sodium ethoxide, forming a resonance-stabilized carbanion. This is followed by the reaction of the carbanion with thioacetamide and subsequent intramolecular cyclization and aromatization to yield the isothiazole ring.
Experimental Protocol
Materials:
-
Ethyl cyanoacetate
-
Thioacetamide
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of ethyl cyanoacetate (22.6 g, 0.2 mol) in anhydrous toluene (100 mL) dropwise at room temperature with vigorous stirring.
-
Addition of Thioacetamide: Following the addition of ethyl cyanoacetate, add thioacetamide (15.0 g, 0.2 mol) portion-wise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (300 mL). Acidify the aqueous layer to pH 5-6 with concentrated HCl.
-
Extraction: Extract the product into diethyl ether (3 x 150 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Ethyl 5-amino-3-methylisothiazole-4-carboxylate as a solid.
| Parameter | Optimal Condition |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol / Anhydrous Toluene |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Acidification and Extraction |
Expected Yield: 60-70%
Characterization of Ethyl 5-amino-3-methylisothiazole-4-carboxylate: [2]
-
Appearance: Solid
-
Molecular Formula: C₇H₁₀N₂O₂S
-
Molecular Weight: 186.23 g/mol
Step 2: N-Acetylation of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
The second step involves the selective acetylation of the 5-amino group. Acetic anhydride is a common and effective acetylating agent for this transformation.[3] Pyridine is often used as a catalyst and a base to neutralize the acetic acid byproduct.
Rationale for Reagent Selection
Acetic anhydride is a strong acetylating agent, ensuring a high conversion rate. Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as an acid scavenger.
Experimental Protocol
Materials:
-
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated copper (II) sulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve Ethyl 5-amino-3-methylisothiazole-4-carboxylate (18.6 g, 0.1 mol) in anhydrous DCM (200 mL) in a round-bottom flask. Cool the solution in an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (12.1 mL, 0.15 mol) followed by the dropwise addition of acetic anhydride (14.2 mL, 0.15 mol).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water (200 mL).
-
Work-up: Separate the organic layer. Wash the organic layer successively with saturated copper (II) sulfate solution (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product, Ethyl 5-acetamido-3-methylisothiazole-4-carboxylate, can be purified by recrystallization from ethanol/water.
| Parameter | Optimal Condition |
| Acetylating Agent | Acetic Anhydride |
| Base/Catalyst | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
Expected Yield: 85-95%
Step 3: Saponification of Ethyl 5-acetamido-3-methylisothiazole-4-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. A base-catalyzed hydrolysis, or saponification, is employed using sodium hydroxide.[4] The conditions are optimized to be mild enough to prevent the hydrolysis of the acetamido group.
Causality Behind Experimental Choices
Base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis for esters as the final deprotonation of the carboxylic acid drives the reaction to completion, making it essentially irreversible.[5] Using a moderate concentration of NaOH and controlling the temperature minimizes the risk of amide hydrolysis.
Experimental Protocol
Materials:
-
Ethyl 5-acetamido-3-methylisothiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
Procedure:
-
Reaction Setup: Dissolve Ethyl 5-acetamido-3-methylisothiazole-4-carboxylate (22.8 g, 0.1 mol) in ethanol (150 mL) in a round-bottom flask.
-
Addition of Base: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL) to the flask.
-
Reflux: Heat the mixture to a gentle reflux (around 80 °C) for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
| Parameter | Optimal Condition |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Temperature | Reflux (~80 °C) |
| Reaction Time | 1-2 hours |
| Work-up | Acidification and Filtration |
Expected Yield: 90-98%
Characterization of 5-Acetamido-3-methylisothiazole-4-carboxylic acid:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₈N₂O₃S
-
Molecular Weight: 200.22 g/mol
-
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the methyl group on the isothiazole ring, the acetyl methyl group, the amide proton, and the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as the carbons of the isothiazole ring and the methyl groups.
-
IR: Characteristic absorptions for the N-H stretch of the amide, C=O stretches of the amide and carboxylic acid, and O-H stretch of the carboxylic acid.
-
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.[6]
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water to form acetic acid. Handle with care.[7][8]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Sodium Hydroxide: Highly corrosive and can cause severe burns.[5][9][10][11][12] When preparing solutions, always add NaOH to water, not the other way around, to dissipate the heat generated.
References
-
Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [Link]
-
Sodium Hydroxide 4% - SAFETY DATA SHEET. [Link]
-
SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30% - Olin Chlor Alkali. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]
-
SAFETY DATA SHEET - CPAChem. [Link]
-
Saponification-Typical procedures - OperaChem. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
-
ethyl (1-ethylpropenyl)methylcyanoacetate - Organic Syntheses Procedure. [Link]
-
Handling Chemicals - Chemistry - Wittenberg University. [Link]
-
SDS for Acetic Anhydride: A Guide to Chemical Safety. [Link]
-
ACETYLATION Acetyl chloride: Acetic acid: [Link]
-
ACETIC ANHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE. [Link]
-
ICSC 0209 - ACETIC ANHYDRIDE. [Link]
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
-
Condensation of Ethyl Cyaaoacetate with Alkene Oxides. [Link]
-
Ethyl cyanoacetate - Wikipedia. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. [Link]
-
Chemistry of the thiazoles. [Link]
Sources
- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 2. Ethyl 5-amino-3-methylisothiazole-4-carboxylate [cymitquimica.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Sodium Hydroxide [tn.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nj.gov [nj.gov]
- 8. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 9. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 10. CCOHS: Sodium Hydroxide [ccohs.ca]
- 11. chemsupply.com.au [chemsupply.com.au]
- 12. olinchloralkali.com [olinchloralkali.com]
Application Note: HPLC Method Development for 5-Acetamido-3-methylisothiazole-4-carboxylic Acid
The following is a comprehensive Application Note and Method Development Guide for the HPLC analysis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid .
Introduction & Analyte Profile
5-Acetamido-3-methylisothiazole-4-carboxylic acid is a functionalized heterocyclic building block often utilized in the synthesis of antiviral agents and bioactive peptides.[1] Its structure features an isothiazole core substituted with an acetamido group at position 5, a methyl group at position 3, and a carboxylic acid at position 4.
Accurate quantification of this compound is critical, particularly when monitoring its stability or purity during synthetic optimization. This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to handle the compound's dual functionalities: the acidic carboxyl moiety and the polar acetamido group.[1]
Physicochemical Profile
| Property | Description / Value | Implication for HPLC |
| Structure | Isothiazole ring with | Aromatic character allows UV detection; polar groups require specific retention strategies.[1] |
| Acidity ( | Estimated | Critical: Mobile phase pH must be |
| UV Absorbance | UV-Vis detection is highly sensitive for this chromophore. | |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water at low pH. | Sample diluent should match the initial mobile phase conditions (e.g., 10-20% Organic). |
Method Development Strategy
Core Philosophy: "Suppression & Retention"
The primary challenge in analyzing carboxylic acids on C18 columns is peak tailing and retention variability caused by mixed ionization states.
-
The Fix: We employ an acidic mobile phase (pH ~2.0–2.5). This keeps the carboxylic acid in its neutral (protonated) form (
), increasing its hydrophobicity and interaction with the C18 stationary phase, resulting in sharper peaks and reproducible retention times.
Column Selection[1]
-
Recommended: C18 (Octadecylsilane) with steric protection or high-density bonding.[1]
-
Why: Standard C18 columns provide sufficient hydrophobic retention for the methyl and acetamido groups. "StableBond" (SB) or "Aqua" type columns are preferred to prevent phase collapse if highly aqueous mobile phases are required.
Detection
-
-
Rationale: Isothiazole derivatives typically show a strong absorption band near 270–275 nm due to the conjugated
-system of the heterocyclic ring.[1]
-
Recommended Experimental Protocol
Reagents & Standards[2][3][4][5]
-
Reference Standard: 5-Acetamido-3-methylisothiazole-4-carboxylic acid (>98% purity).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer Additive: 85% Orthophosphoric Acid (
) or Formic Acid (LC-MS grade). -
Water: Milli-Q (18.2 M
cm).[1]
Chromatographic Conditions (The "Gold Standard" Starting Point)
This protocol uses a Gradient Elution to ensure elution of both the polar target molecule and potentially less polar impurities (e.g., deacetylated byproducts or synthetic precursors).
| Parameter | Setting |
| Column | Agilent ZORBAX SB-C18 (150 mm |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV @ 272 nm (Reference: 360 nm / none) |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Equilibration |
| 2.0 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 60 | Linear Gradient |
| 15.0 | 95 | Wash Step |
| 17.0 | 95 | Hold Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End of Run |
Sample Preparation[3]
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate if necessary), then dilute to volume with Water.
-
Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A : Acetonitrile (90:10 v/v).
-
Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.
-
Method Optimization & Troubleshooting Logic
The following diagram illustrates the decision-making process for optimizing peak shape and separation.
Figure 1: Decision tree for troubleshooting HPLC separation of acidic isothiazoles.
Method Validation Guidelines (ICH Q2)
To ensure the method is scientifically valid, the following parameters must be assessed:
Specificity
-
Protocol: Inject the solvent blank, the placebo (if applicable), and the standard.
-
Acceptance: No interfering peaks should elute at the retention time of the 5-Acetamido-3-methylisothiazole-4-carboxylic acid.[1] Peak purity analysis (using a Diode Array Detector) should show >99.0% purity.
Linearity[5]
-
Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance: Correlation coefficient (
) .[3]
Accuracy (Recovery)
-
Protocol: Spike the analyte into a blank matrix at 80%, 100%, and 120% of the target concentration.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]
-
LOQ (Limit of Quantification): Signal-to-Noise (S/N) ratio of 10:1.
References
-
Basavanakatti, A. I., et al. (2024).[3] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220.[3] Link[3]
-
Głowacki, R., & Bald, E. (2023).[4] "Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid... by HPLC–UV based method." Scientific Reports, 13:9276. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2820511, Ethyl 5-amino-3-methylisothiazole-4-carboxylate." PubChem. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Acidic Analyte Optimization).
Sources
- 1. Ethyl 5-amino-3-methylisothiazole-4-carboxylate [cymitquimica.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of 5-Acetamido-3-methylisothiazole-4-carboxylic acid into Peptide Scaffolds
Abstract
The introduction of non-canonical building blocks into peptide chains is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. The isothiazole ring, a sulfur-containing heterocycle, is a recognized pharmacophore present in numerous biologically active compounds.[1][2] This document provides a comprehensive guide for the strategic incorporation of 5-Acetamido-3-methylisothiazole-4-carboxylic acid , a unique isothiazole derivative, into peptide sequences using established amide bond formation chemistries. We detail the underlying principles of carboxylic acid activation, provide step-by-step protocols for both solution-phase and solid-phase synthesis, and offer a troubleshooting guide for common challenges. This guide is intended for researchers in medicinal chemistry, peptide science, and drug development seeking to expand their library of peptidomimetic structures.
Introduction: The Rationale for Heterocyclic Scaffolds in Peptidomimetics
Standard peptides, while biologically crucial, often suffer from poor metabolic stability and low oral bioavailability. The field of peptidomimetics seeks to overcome these limitations by modifying the peptide backbone or side chains. Incorporating rigid, heterocyclic scaffolds like isothiazoles can impart favorable properties:
-
Conformational Rigidity: The planar isothiazole ring can lock the peptide backbone into a specific conformation, potentially increasing binding affinity to a biological target.[3]
-
Metabolic Stability: The non-natural isothiazole structure is resistant to degradation by common proteases and peptidases.[4]
-
Modulation of Physicochemical Properties: The acetamido and methyl groups on the isothiazole ring influence polarity, hydrogen bonding capacity, and overall solubility, which are critical for pharmacokinetic profiles.
5-Acetamido-3-methylisothiazole-4-carboxylic acid serves as a versatile building block. Its carboxylic acid moiety is the reactive handle for peptide bond formation, allowing it to be coupled to the N-terminus of a growing peptide chain or a standalone amine.
The Core Principle: Activating the Carboxyl Group for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow. Peptide synthesis, therefore, universally relies on coupling reagents to "activate" the carboxylic acid. This process converts the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[5][6]
Modern peptide coupling reagents fall into several classes, with onium salts (uronium/aminium and phosphonium) being the most prevalent due to their high efficiency and low risk of racemization.[7][8] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are considered the gold standard, especially for challenging couplings involving sterically hindered or electron-deficient partners.[5]
The general mechanism using an onium salt involves two key steps:
-
Activation: The carboxylic acid reacts with the coupling reagent in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive activated ester intermediate (e.g., an OAt-ester).[8][9]
-
Coupling: The amine component attacks the activated carbonyl, forming the desired amide bond and releasing the activating agent's byproduct.[8]
Diagram 1: General mechanism for activating 5-Acetamido-3-methylisothiazole-4-carboxylic acid with HATU.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents according to their Safety Data Sheets (SDS).
Protocol 1: Solution-Phase Coupling to a Model Amine
This protocol describes the coupling of 5-Acetamido-3-methylisothiazole-4-carboxylic acid to benzylamine as a representative primary amine. This method is ideal for synthesizing small molecule amides or peptide fragments.
Materials:
-
5-Acetamido-3-methylisothiazole-4-carboxylic acid (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Acetamido-3-methylisothiazole-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" step is crucial for efficient coupling.[10]
-
Coupling: Add benzylamine (1.05 equiv) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of the isothiazole moiety onto the N-terminus of a resin-bound peptide using standard automated or manual SPPS techniques.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminus (1.0 equiv)
-
5-Acetamido-3-methylisothiazole-4-carboxylic acid (3.0 equiv)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equiv)
-
HOBt (1-Hydroxybenzotriazole) (3.0 equiv) or HATU (2.9 equiv) / HOAt (3.0 equiv) for more difficult couplings.
-
DIPEA (6.0 equiv)
-
SPPS-grade DMF
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
SPPS Workflow:
Diagram 2: Workflow for incorporating the isothiazole moiety via Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Preparation: If starting from a fully protected peptide-resin, perform a standard Fmoc deprotection step using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF and DCM.
-
Coupling Solution Preparation: In a separate vessel, dissolve 5-Acetamido-3-methylisothiazole-4-carboxylic acid (3.0 equiv), HBTU (2.9 equiv), and HOBt (3.0 equiv) in a minimal amount of DMF. Add DIPEA (6.0 equiv) and allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the prepared coupling solution to the swelled, deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring and Washing: After the coupling time, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Completion Check: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction.
-
Recoupling (if necessary): If the test is positive, repeat steps 2-5 to ensure the coupling goes to completion.
-
Final Steps: Once coupling is complete, the resin can be washed, dried, and taken forward for cleavage from the resin and side-chain deprotection according to the specific peptide sequence.
Data Summary and Troubleshooting
The efficiency of coupling can be influenced by several factors, including the steric hindrance of the N-terminal amino acid on the peptide chain.
Table 1: Representative Coupling Conditions & Considerations
| Parameter | Solution-Phase | Solid-Phase (SPPS) | Rationale & Key Considerations |
| Acid Equivalents | 1.0 | 3.0 - 5.0 | Excess reagents are used in SPPS to drive the reaction to completion on the solid support. |
| Coupling Reagent | HATU / COMU | HBTU / HATU | HATU is superior for difficult couplings, minimizing racemization and side reactions.[5][8] |
| Base | DIPEA | DIPEA | A non-nucleophilic base is required to activate the coupling reagent without competing in the reaction.[8] |
| Solvent | Anhydrous DMF | SPPS-grade DMF | DMF is an excellent polar aprotic solvent for solubilizing both reagents and the growing peptide chain.[11] |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | Reaction times may need to be extended for sterically hindered amino acids (e.g., Val, Ile). |
| Monitoring | TLC / LC-MS | Kaiser Test | Real-time monitoring is easier in solution-phase; qualitative tests are standard for SPPS. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Insufficient activation time. 2. Steric hindrance from the N-terminal residue. 3. Reagent degradation (moisture). | 1. Increase pre-activation time to 20-30 minutes. 2. Switch to a more powerful coupling reagent like HATU or COMU. Double the coupling time. 3. Use fresh, anhydrous solvents and reagents. |
| Formation of Guanidinium Byproduct (SPPS) | Direct reaction of uronium salt (HBTU/HATU) with the free amine before acid activation.[10] | 1. Ensure proper pre-activation of the carboxylic acid before adding to the resin. 2. Avoid using a large excess of the coupling reagent. |
| Racemization | 1. Over-activation or prolonged reaction time. 2. Use of a strong base. | 1. Use additives known to suppress racemization like HOBt or HOAt.[9] 2. For highly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM). |
Conclusion
5-Acetamido-3-methylisothiazole-4-carboxylic acid is a valuable and readily accessible building block for creating novel peptidomimetics. Its incorporation into peptide chains can be achieved with high efficiency using standard and well-optimized coupling reagents such as HATU and HBTU. The protocols outlined in this document provide a robust starting point for both solution-phase and solid-phase synthesis strategies. By leveraging these methods, researchers can systematically explore the impact of this unique isothiazole scaffold on peptide structure, function, and therapeutic potential, thereby accelerating the development of next-generation peptide-based drugs.
References
-
Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Valeur, E., & Bradley, M. (2009). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
University of Calgary. Peptide synthesis. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786-802. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Gulevich, A. V., & Gevorgyan, V. (2019). Recent Advances in the Chemistry of Isothiazoles. Advanced Synthesis & Catalysis, 361(15), 3436-3466. [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
Fochi, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4945. [Link]
-
Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4648-4658. [Link]
-
Potkin, V. I. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1055-1099. [Link]
-
Massolo, E., et al. (2019). A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Yamamoto, H., & Futatsugi, K. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 54(77), 10732-10743. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
-
Iannelli, M., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(15), 3054-3094. [Link]
-
Fairlie, D. P., & Dantas de Oliveira, M. (2020). Thiazoles in Peptides and Peptidomimetics. Journal of Medicinal Chemistry, 63(16), 8693-8716. [Link]
-
Dölling, R., et al. (2014). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. Chemistry - A European Journal, 20(43), 14038-14045. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chempep.com [chempep.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Reagents required for the acetamido group protection in isothiazoles
Application Note: Reagents and Protocols for Acetamido Group Protection in Isothiazoles
Executive Summary
The isothiazole scaffold (1,2-thiazole) presents unique challenges in medicinal chemistry due to its electron-deficient nature and susceptibility to nucleophilic ring opening at the sulfur-nitrogen bond. While the acetamido group (
This guide details the formation of the acetamido group (acetylation of amino-isothiazoles) and the secondary protection of the acetamido nitrogen (e.g.,
Strategic Reagent Selection
The selection of reagents is governed by the electronic density of the specific isomer (3-, 4-, or 5-aminoisothiazole).
| Target Functionality | Preferred Reagent System | Mechanism | Rationale for Isothiazoles |
| Standard Amine Protection | Ac | Nucleophilic Acyl Substitution | Pyridine acts as a mild base/solvent, preventing the high pH conditions that trigger isothiazole ring opening. |
| Sterically Hindered / Electron-Poor | AcCl / Et | Nucleophilic Catalysis (Steglich-type) | 4-Aminoisothiazoles are weak nucleophiles. DMAP generates the highly reactive |
| Secondary Amide Protection | Boc | Carbamoylation | Protects the acidic amide proton (NH) to prevent side reactions during alkylation or metal-catalyzed cross-couplings. |
| Scavengers | Polymer-supported Trisamine | Purification | Avoids aqueous basic workups which can hydrolyze the sensitive isothiazole ring. |
Critical Stability Warning: The Ring-Opening Trap
Isothiazoles are fundamentally different from thiazoles (1,3-thiazoles). The N-S bond is weak (
-
Danger Zone: Strong hydroxide bases (NaOH, KOH) or reductive conditions (NaBH
). -
Failure Mode: Nucleophilic attack at the sulfur atom or C-5 leads to ring fragmentation, yielding acyclic thiocyanates or enaminothiones.
-
Solution: All acetylation protocols below utilize organic bases (Pyridine, TEA, DIPEA) which buffer the reaction environment.
Visualization: Decision Logic & Mechanism
Caption: Decision tree for selecting acetylation conditions based on the regiochemistry of the amino group on the isothiazole ring.
Detailed Experimental Protocols
Protocol A: Standard Acetylation (3- and 5-Aminoisothiazoles)
Best for: Substrates sensitive to strong acylating agents or high temperatures.
Reagents:
-
Amino-isothiazole substrate (1.0 equiv)
-
Acetic Anhydride (Ac
O) (1.5 - 2.0 equiv) -
Pyridine (Solvent volume, approx.[1] 0.5 M concentration)
-
Optional: DCM (if solubility is poor in pyridine)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the amino-isothiazole (1.0 mmol) in anhydrous Pyridine (2.0 mL).
-
Note: If the substrate is not soluble, add anhydrous DCM (2.0 mL) as a co-solvent.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add Acetic Anhydride (1.5 mmol, 142 µL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The starting amine is usually more polar than the amide.
-
-
Workup (Acidic Wash - Critical):
-
Dilute with EtOAc (20 mL).
-
Wash with 0.1 M HCl (2 x 10 mL) to remove excess pyridine. Do not use strong acid (>1M) as it may hydrolyze the amide.
-
Wash with Saturated NaHCO
(1 x 10 mL) and Brine (1 x 10 mL).
-
-
Purification: Dry over Na
SO , filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography.
Protocol B: Catalytic "Hard" Acetylation (4-Aminoisothiazoles)
Best for: 4-amino isomers which are significantly less nucleophilic due to electronic resonance effects.
Reagents:
-
4-Aminoisothiazole (1.0 equiv)
-
Acetyl Chloride (AcCl) (1.2 equiv)
-
Triethylamine (Et
N) (1.5 equiv) -
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst )
-
DCM (Anhydrous)
Procedure:
-
Setup: Dissolve 4-aminoisothiazole (1.0 mmol), Et
N (1.5 mmol, 210 µL), and DMAP (0.1 mmol, 12 mg) in anhydrous DCM (5 mL). -
Activation: Cool to 0°C. Add Acetyl Chloride (1.2 mmol, 85 µL) dropwise.
-
Observation: A white precipitate (Et
N·HCl) will form immediately.
-
-
Completion: Stir at RT for 2 hours.
-
Why DMAP? It forms a highly reactive
-acetylpyridinium species that transfers the acetyl group to the weak amine nucleophile more effectively than AcCl alone.
-
-
Quench: Add MeOH (0.5 mL) to quench excess AcCl. Stir for 10 mins.
-
Workup: Dilute with DCM, wash with water and brine. Dry and concentrate.
Protocol C: Secondary Protection ( -Protection of Acetamide)
Best for: Preventing proton abstraction from the amide nitrogen during subsequent lithiation or alkylation steps.
Reagents:
- -Isothiazolyl-acetamide (Product from A/B)
-
Di-tert-butyl dicarbonate (Boc
O) (1.2 equiv) -
DMAP (0.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Dissolve the acetamido-isothiazole (1.0 mmol) in THF (5 mL).
-
Add Boc
O (1.2 mmol) and DMAP (0.2 mmol). -
Stir at RT for 16 hours.
-
Note: If reaction is slow, heat to 50°C. The electron-withdrawing isothiazole ring makes the amide nitrogen less nucleophilic, requiring forcing conditions.
-
-
Concentrate and purify via silica gel chromatography (0-30% EtOAc/Hexanes).
-
Result: The product is an Imide-like structure: Isothiazole-
.
-
Troubleshooting & QA
| Issue | Probable Cause | Corrective Action |
| Low Yield / Ring Decomposition | Used NaOH/KOH or aqueous workup was too basic (pH > 10). | Switch to Protocol A (Pyridine). Ensure workup pH < 9. |
| No Reaction (4-Amino) | Nucleophilicity is too low. | Use Protocol B with 20 mol% DMAP . Heat to reflux in DCE if necessary. |
| Di-acetylation (Imide formation) | Excess reagent + high temp. | Reduce Ac |
| S-Acetylation (Side Reaction) | Thione tautomer present (in 5-amino/mercapto systems). | Confirm starting material is the amine, not the thione. Use S-protection (alkylation) first if necessary. |
References
-
Vicini, P., et al. (2000). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." Farmaco, 55(8), 579-584.
-
Clerici, F., et al. (1996). "Isothiazoles.[2][3][4][5] Part 10. Synthesis of 5-amino-3-hydroxyisothiazoles." Journal of Heterocyclic Chemistry, 33(3), 665-670.
-
Lewis, A. (2020). "Protecting Groups in Organic Synthesis: Amides." Common Organic Chemistry.
-
Pain, A. E., et al. (2003).[2] "Reactivity of Isothiazoles: Ring Opening and Recyclization." Comprehensive Heterocyclic Chemistry III. (Contextual grounding on ring stability).
Sources
Troubleshooting & Optimization
Optimizing temperature for the acetylation of 3-methylisothiazole derivatives
Welcome to the technical support center for the optimization and troubleshooting of the acetylation of 3-methylisothiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing temperature in the acetylation of 3-methylisothiazole?
Optimizing the reaction temperature is critical for controlling selectivity and maximizing yield. Temperature directly influences the reaction rate and can determine whether the reaction is under kinetic or thermodynamic control.[1][2][3] For 3-methylisothiazole, this is particularly important as it can potentially undergo acetylation at different positions (N-acetylation vs. C-acetylation), and improper temperature control can lead to side reactions or product decomposition.
Q2: My reaction is sluggish, and I'm observing low conversion to the desired acetylated product. What is the likely cause?
Low conversion is a common issue that can often be traced back to several factors, with temperature playing a key role:
-
Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier for the acetylation to proceed at a reasonable rate.
-
Poor Reagent Purity: Impurities in the 3-methylisothiazole derivative or the acetylating agent (e.g., acetic anhydride that has hydrolyzed to acetic acid) can inhibit the reaction.[4]
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[5]
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by an appropriate analytical method like TLC, GC, or LC-MS.[5][6]
-
Ensure that the acetic anhydride is fresh and has been properly stored to prevent moisture contamination.[4][7]
-
Increase the stirring rate to ensure the reaction mixture is homogeneous.
Q3: I'm observing the formation of multiple products. How does temperature influence this, and how can I improve selectivity?
The formation of multiple products often points to a competition between different reaction pathways. In the context of 3-methylisothiazole acetylation, this could be competition between N-acetylation and C-acetylation, or other side reactions. Temperature is a powerful tool to influence this selectivity.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy).[1][2][3] At higher temperatures, the reaction can become reversible, leading to an equilibrium mixture that favors the most stable product (thermodynamic control).[1][2][3]
To improve selectivity:
-
For the Kinetic Product: Run the reaction at a lower temperature for a shorter period. This favors the faster-forming, but potentially less stable, isomer.
-
For the Thermodynamic Product: Employ higher temperatures and longer reaction times to allow the initial products to equilibrate to the most stable isomer.[1]
The relationship between these concepts can be visualized in the following energy profile diagram:
Caption: Energy profile for competing kinetic and thermodynamic pathways.
Q4: My product appears to be degrading at higher temperatures. What is happening and what is the solution?
Isothiazole rings can be sensitive to high temperatures, especially under acidic or basic conditions, which can lead to ring-opening or other decomposition pathways.
Solution:
-
If the desired product is the kinetic one, high temperatures are unnecessary.
-
If aiming for the thermodynamic product requires high temperatures where degradation occurs, consider alternative strategies. This could involve using a more active catalyst that allows the reaction to proceed at a lower temperature, or using a solvent with a higher boiling point to maintain a consistent temperature without localized overheating.
Troubleshooting Guide: Optimizing Reaction Temperature
This guide provides a systematic approach to identifying and resolving temperature-related issues during the acetylation of 3-methylisothiazole derivatives.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No or very low product formation | 1. Reaction temperature is too low.2. Inactive acetylating agent (hydrolyzed).3. Poor quality starting material. | 1. Increase temperature in 10°C increments.2. Use fresh, anhydrous acetic anhydride.3. Verify purity of the 3-methylisothiazole derivative. |
| Formation of multiple products/isomers | 1. Reaction is at a temperature where kinetic and thermodynamic products form competitively. | 1. To favor the kinetic product , decrease the temperature and reaction time.2. To favor the thermodynamic product , increase the temperature and reaction time.[1][2] |
| Product decomposition (darkening of reaction mixture, yield drops over time) | 1. Reaction temperature is too high, causing degradation of the isothiazole ring or product. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed, before significant degradation occurs.3. Consider using a milder catalyst to achieve acetylation at a lower temperature. |
| Reaction is initially fast then stalls | 1. A byproduct is inhibiting the reaction.2. The acetylating agent is consumed by a side reaction (e.g., hydrolysis). | 1. Analyze for byproducts. A change in solvent or temperature may suppress their formation.2. Ensure anhydrous conditions. Add the acetylating agent in portions if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening (Kinetic Control Focus)
This protocol is designed to identify the minimum temperature required for efficient acetylation, which is often desirable to maximize selectivity for the kinetic product.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-methylisothiazole derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or pyridine).[8][9]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. If a catalyst such as 4-dimethylaminopyridine (DMAP) is used, it should be added prior to the acetic anhydride.[9]
-
Reaction Monitoring:
-
Stir the reaction at 0 °C for 1 hour.
-
Take a small aliquot for analysis (e.g., TLC or LC-MS) to assess conversion.
-
If conversion is low, allow the reaction to warm to room temperature (approx. 20-25 °C) and continue to monitor every 1-2 hours.
-
If the reaction is still sluggish, gradually heat the mixture to 40 °C and monitor.
-
-
Workup: Once the reaction has reached the desired conversion, quench by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[8]
-
Purification: The crude product is then purified by column chromatography or recrystallization.[8]
Workflow for Temperature Optimization
Caption: A decision-making workflow for optimizing reaction temperature.
Safety Precautions
-
Acetic Anhydride: Is corrosive, flammable, and a lachrymator. It reacts exothermically with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10]
-
3-Methylisothiazole Derivatives: Can be irritants. Avoid inhalation and contact with skin and eyes.[11] Consult the specific Safety Data Sheet (SDS) for the derivative you are using.
-
Pyridine (if used as solvent): Is flammable, has a strong odor, and is harmful if inhaled or absorbed through the skin. Use only in a well-ventilated fume hood.
Analytical Methods for Monitoring
To effectively optimize temperature, you must be able to track the reaction's progress.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting material and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative data on the conversion of starting material and the formation of products and byproducts.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction aliquots to determine the ratio of reactants to products.
-
Mass Spectrometry (MS): Coupled with GC or LC, it is invaluable for identifying products and any unknown byproducts.[13]
By methodically adjusting the temperature and carefully analyzing the results, you can define a robust and reproducible process for the acetylation of your 3-methylisothiazole derivatives, maximizing both yield and purity.
References
-
Riehl, P. S., Richardson, A. D., Sakamoto, T., et al. (2020, June 18). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. [Link]
-
3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]
-
Product Class 15: Isothiazoles. Science of Synthesis. [Link]
-
Kletskov, A. V., et al. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. [Link]
-
MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Smith, K., et al. Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. -ORCA. [Link]
-
GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]
-
Frontiers. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
NSF Public Access Repository. REVIEW. [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]
-
Mass Spectrometry Resource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. [Link]
-
MtoZ Biolabs. Acetylation Detection Method. [Link]
-
TSI Journals. (2011, November 6). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. [Link]
- Google Patents.
-
NIH. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC. [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). [Link]
-
Synthesis and Reactions of Some Thiazole Derivatives. [Link]
-
ResearchGate. (2025, August 9). Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives. [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?[Link]
-
Reddit. (2024, January 26). Kinetic vs Thermodynamic "control" and "product". [Link]
-
Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
-
ResearchGate. (2021, December 30). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. [Link]
- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
-
ResearchGate. Method design for carbonylative acetylation of heterocycles. [Link]
-
MDPI. (2021, May 14). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]
-
NIH. (2025, January 15). Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC. [Link]
-
bioRxiv. (2025, August 25). The role of N-terminal acetylation on biomolecular condensation. [Link]
-
ResearchGate. (2002, January 1). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]
-
ResearchGate. Analytical methods for isothiazolinones determination in different products. [Link]
-
ResearchGate. Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. [Link]
-
Environmental Engineering Research. (2018, June 23). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. [Link]
-
ResearchGate. (2025, August 6). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
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Solving solubility issues of 5-Acetamido-3-methylisothiazole-4-carboxylic acid in water
Technical Support Center: 5-Acetamido-3-methylisothiazole-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Acetamido-3-methylisothiazole-4-carboxylic acid, hereafter referred to as "AMICA" for brevity. This guide is designed to provide in-depth, practical solutions to the solubility challenges commonly encountered with this compound. As a weakly acidic molecule, AMICA's utility in experimental and developmental settings is critically dependent on achieving and maintaining its solubilization in aqueous media.
This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubilization of AMICA.
Q1: What are the primary physicochemical properties of AMICA that influence its aqueous solubility?
A1: The solubility of AMICA is governed by two key structural features: the carboxylic acid group and the relatively non-polar isothiazole ring system.
-
Carboxylic Acid Group: This functional group is ionizable. At a pH below its acid dissociation constant (pKa), the group is predominantly in its neutral, protonated form (-COOH), which is less soluble in water.[1] At a pH above its pKa, it deprotonates to form the carboxylate anion (-COO⁻), which is significantly more polar and thus more water-soluble.[2][3] The pKa of a drug is a critical parameter that influences its solubility, permeability, and overall pharmacokinetic profile.[4][5]
-
Isothiazole Ring System: The core heterocyclic structure is relatively hydrophobic, contributing to the compound's low intrinsic solubility in water.
Q2: My initial attempts to dissolve AMICA directly in a neutral buffer (e.g., PBS at pH 7.4) have failed. Why is this happening?
A2: This is expected behavior for a weakly acidic compound. At pH 7.4, which is likely above the pKa of the carboxylic acid, the molecule will be ionized. However, the intrinsic solubility of the neutral form is very low. Without sufficient pH elevation, the concentration of the soluble ionized form may not be high enough for your experimental needs, or the dissolution kinetics may be very slow. Forcing the compound into a neutral buffer can lead to the formation of fine, often invisible, precipitates.
Q3: What is the most reliable initial strategy for preparing a stock solution of AMICA?
A3: The most effective and widely used method for solubilizing acidic compounds like AMICA is pH-dependent solubilization .[6][7] This involves dissolving the compound in a dilute basic solution to ensure complete ionization and then, if necessary, carefully adjusting the pH. A detailed protocol is provided in the Troubleshooting Guide (See Q4).
Q4: Can I use organic co-solvents like DMSO or ethanol to prepare my stock solution?
A4: Yes, using co-solvents is a viable alternative, particularly for in vitro experiments where the final concentration of the organic solvent is tolerated by the assay system.[] Dimethyl sulfoxide (DMSO) is a powerful and commonly used co-solvent for poorly soluble compounds.[6] However, be aware of the following:
-
"Crashing Out": When an organic stock solution is diluted into an aqueous buffer, the compound can precipitate if its solubility limit in the final aqueous/organic mixture is exceeded. This is a common source of experimental artifacts.
-
Assay Interference: High concentrations of organic solvents can affect cell viability, enzyme activity, and other biological readouts. Always run a vehicle control with the same final concentration of the co-solvent to account for these effects.
Part 2: Troubleshooting Guide
This section provides structured solutions to specific problems you may encounter during your experiments.
Q5: I prepared a stock solution of AMICA in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A5: This phenomenon, known as "crashing out," occurs when the aqueous medium cannot support the solubility of the drug at the diluted concentration.
Immediate Actions:
-
Visual Confirmation: Centrifuge a sample of your final solution (e.g., 14,000 rpm for 10 minutes). A visible pellet indicates precipitation.
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of AMICA in your assay to a level below its aqueous solubility limit.
Proactive Strategies:
-
Pre-warm the Medium: Warming your aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility.
-
Optimize Dilution: Add the DMSO stock to the aqueous solution while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.
-
Consider Co-solvents in the Final Medium: If your assay allows, including a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG 400) in the final aqueous medium can increase the solubility of AMICA.[]
Q6: I need to prepare a high-concentration aqueous stock solution of AMICA for an in vivo study, and organic solvents are not an option. How can I achieve this?
A6: For in vivo applications, pH adjustment is the preferred method. This involves creating a salt form of the compound in situ. Salt formation is a highly effective strategy for increasing the solubility and dissolution rate of acidic drugs.[9]
Experimental Protocol: Preparation of an Aqueous AMICA Stock Solution via pH Adjustment
-
Weigh the Compound: Accurately weigh the desired amount of AMICA powder.
-
Initial Suspension: Add a volume of purified water (or saline for injection) that is approximately 70-80% of your final desired volume. The compound will likely not dissolve at this stage and will form a slurry.
-
Basification: While stirring the suspension, add a dilute solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: As the pH increases, the carboxylic acid group will deprotonate, and the compound will begin to dissolve. Continue adding the base until all the solid material has dissolved and the solution is clear. The pH at which this occurs is the "pH of complete dissolution." It is advisable to raise the pH to at least 1-2 units above the compound's pKa.
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water or saline to reach the final desired volume.
-
pH Back-Titration (Optional and Use with Caution): If a lower final pH is required, you can carefully back-titrate with a dilute acid (e.g., 0.1 N HCl). Crucially, you must not lower the pH below the point where precipitation begins. This "pH of precipitation" should be determined empirically in a small-scale pilot experiment.
-
Sterile Filtration: For in vivo use, filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination and undissolved particulates.
Trustworthiness Check: After preparation, let the solution stand for at least one hour and visually inspect for any signs of precipitation or cloudiness before use.
Q7: I am concerned about the stability of AMICA at a high pH. How can I mitigate this?
A7: This is a valid concern, as high pH can sometimes lead to the hydrolysis of amide bonds or other functional groups.
-
Use the Minimum Necessary pH: During your pilot experiments, determine the lowest pH at which your desired concentration of AMICA remains soluble. Do not raise the pH significantly higher than this value.
-
Prepare Fresh Solutions: Prepare the high-pH stock solution immediately before use. Avoid long-term storage of basic solutions unless stability has been formally demonstrated.
-
Consider Alternative Bases: For some compounds, weaker bases like sodium bicarbonate or organic bases like tromethamine (Tris) may be sufficient to achieve dissolution at a more moderate pH compared to strong bases like NaOH.
Part 3: Data & Visualization
Data Presentation
The following table provides a hypothetical summary of solubilization strategies for a weakly acidic compound like AMICA, illustrating the expected outcomes.
| Strategy | Vehicle | Achievable Concentration (Hypothetical) | Pros | Cons |
| Direct Dissolution | PBS (pH 7.4) | < 0.1 mg/mL | Simple, physiologically relevant buffer. | Very low solubility; not suitable for most applications. |
| Co-Solvent | 100% DMSO | > 100 mg/mL | High stock concentration achievable. | Can precipitate upon aqueous dilution; potential for solvent toxicity in assays.[6] |
| pH Adjustment | 0.1 N NaOH | > 50 mg/mL | High aqueous concentration; suitable for in vivo use. | Potential for chemical instability at high pH; requires careful pH control.[6][7] |
| Complexation | 10% w/v Hydroxypropyl-β-Cyclodextrin in Water | 5-10 mg/mL | Can enhance solubility near neutral pH; often used in formulations. | Requires specific excipients; may not reach very high concentrations.[10] |
Diagrams and Workflows
Workflow for Selecting a Solubilization Strategy
This diagram outlines the decision-making process for solubilizing AMICA based on the experimental context.
Caption: Decision tree for choosing a solubilization method for AMICA.
Relationship Between pH, pKa, and AMICA's Ionization State
This diagram illustrates how pH influences the chemical form and, consequently, the water solubility of AMICA, based on the Henderson-Hasselbalch equation.[11][12]
Caption: Ionization state of AMICA as a function of solution pH.
References
- Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- IJSDR. (2011, January 12). Methods to boost solubility.
- ResearchGate. (2025, December 24).
- IJPCR. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
- Manallack, D. T. (2007).
- Pharma Excipients. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Microbe Notes. (2024, August 27).
- Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs.
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Open Education Alberta. (n.d.).
- Brieflands. (2021, May 31).
- RK.MD. (2020, May 19).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17).
- ResearchGate. (2025, July 8).
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- UNT Digital Library. (2026, February 6).
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- ResearchGate. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
- BOC Sciences. (n.d.).
- IJAERD. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction.
- ACI. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Methylisothiazole-4-carboxylic acid 15903-66-9.
- PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- ChemicalBook. (2025, July 24). 5-ISOTHIAZOLECARBOXYLIC ACID | 10271-85-9.
- Matrix Fine Chemicals. (n.d.). 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE | CAS 52547-00-9.
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. wjbphs.com [wjbphs.com]
- 7. brieflands.com [brieflands.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
Minimizing side reactions during the hydrolysis of isothiazole esters
Topic: Minimizing Side Reactions & Ring Degradation
Document ID: ISO-HYD-004 | Version: 2.1 | Status: Active
Executive Summary & Core Challenge
The Problem: Hydrolyzing esters attached to an isothiazole ring is chemically hazardous due to the inherent instability of the N–S (nitrogen-sulfur) bond .
The Mechanism of Failure: Unlike standard aromatic esters (e.g., benzoates), isothiazoles are pseudo-aromatic. Strong nucleophiles (like
This guide provides a tiered troubleshooting approach, moving from standard optimization to specialized "soft" hydrolysis techniques.
Diagnostic Workflow (Decision Matrix)
Use this logic tree to select the correct protocol based on your substrate's behavior.
Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate stability and initial experimental observations.
The "Red Flag" Scenarios: Why Your Reaction Failed
Before attempting a new protocol, confirm if your failure mode matches the known isothiazole degradation pathways.
| Observation | Chemical Cause | The Fix |
| Reaction turns black/dark brown | Ring Opening (S-N Cleavage): The hydroxide ion ( | Switch to Protocol C (Tin Hydroxide) to avoid hard nucleophiles. |
| Low Yield + Gas Evolution | Decarboxylation: If the ester is at C-4 or C-5, the resulting acid may be unstable, especially if electron-withdrawing groups are present. | Avoid acidic workups. Isolate as a salt or perform Protocol B (Anhydrous). |
| Starting Material Consumed, No Product | Michael Addition: If C-5 is unsubstituted, bases can deprotonate C-5, leading to polymerization or dimerization. | Use Protocol A at -10°C or switch to Protocol C . |
Visualizing the Failure Mode (Ring Opening)
Isothiazoles are prone to nucleophilic attack at the sulfur atom. This pathway competes with ester hydrolysis.
Figure 2: The dominant side-reaction pathway. Hard nucleophiles attack the sulfur, breaking the heterocyclic ring.
Validated Protocols
Protocol A: Optimized Lithium Hydroxide (The "Cold" Standard)
Best for: Stable isothiazoles (substituted at C-5) or initial screening.
Why LiOH? Lithium is a smaller counterion than Sodium or Potassium, making the hydroxide slightly less nucleophilic and "hard" in organic solvents, offering marginally better selectivity.
-
Dissolve ester (1.0 equiv) in THF:Water (4:1) . Avoid Methanol if transesterification is a risk.
-
Cool solution to 0°C (ice bath).
-
Add LiOH·H₂O (1.2 equiv) slowly.
-
Monitor by TLC/LCMS every 30 minutes. Do not heat.
-
Critical Stop: If the reaction mixture darkens significantly, quench immediately with 1M HCl (to pH 4) and switch to Protocol C.
Protocol B: Anhydrous Potassium Trimethylsilanolate (TMSOK)
Best for: Water-sensitive substrates or preventing decarboxylation.
The Science: TMSOK acts as a source of anhydrous oxide. It cleaves esters via a nucleophilic mechanism that is often cleaner than hydroxide-mediated hydrolysis. It avoids the presence of water, which can sometimes facilitate ring degradation [1].
-
Dissolve ester in anhydrous THF or Dichloromethane (DCM) .
-
Add TMSOK (1.1 equiv) as a solid in one portion.
-
Stir at room temperature.
-
Product precipitates as the potassium salt.[1] Filter to isolate, or acidify carefully if the free acid is required.
Protocol C: Trimethyltin Hydroxide (The "Nicolaou" Method)
Best for: Highly sensitive substrates where ring opening is persistent. This is the "Gold Standard" for difficult cases.
The Science: Trimethyltin hydroxide (
Safety Warning: Organotin compounds are toxic. Use a fume hood and double-glove.
-
Dissolve ester (1.0 equiv) in 1,2-Dichloroethane (DCE) .
-
Add
(2.0 - 5.0 equiv) . -
Heat to 60–80°C . (Note: Unlike base hydrolysis, this requires heat, but the reagent is so mild it does not destroy the ring).
-
Workup: Dilute with EtOAc, wash with 5% HCl (to remove Tin residues), then brine.
-
Tip: If Tin residues persist, wash the organic layer with a 10% KF (Potassium Fluoride) solution to precipitate insoluble
.
-
Frequently Asked Questions (FAQ)
Q: Can I use enzymatic hydrolysis (e.g., Pig Liver Esterase)? A: Yes, but with caveats. Enzymes are the gentlest method (pH 7), but isothiazoles often inhibit esterases due to the sulfur atom binding to the enzyme's active site. If you attempt this, use PLE (Pig Liver Esterase) in phosphate buffer at pH 7.2 with 5% DMSO as a co-solvent. If no reaction occurs after 24h, the enzyme is likely deactivated.
Q: My product decarboxylates (loses CO₂) during the workup. How do I stop this? A: Isothiazole-4-carboxylic acids are prone to decarboxylation if the ring is electron-deficient.
-
Fix: Do not acidify to pH 1. Stop acidification at pH 4-5.
-
Fix: Use Protocol B (TMSOK) and isolate the product as the potassium salt directly by filtration, avoiding the acidic workup entirely.
Q: Why avoid Methanol (MeOH) in Protocol A?
A: In basic conditions, Methanol forms Methoxide (
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid dry hydrolysis of esters. Tetrahedron Letters, 25(51), 5831-5834.
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[2][3][4] A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.[2][4][5] Angewandte Chemie International Edition, 44(9), 1378-1382.[4]
-
Hamad Elgazwy, A. S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59(39), 7445-7463.[6]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Addressing stability challenges of 5-Acetamido-3-methylisothiazole-4-carboxylic acid in solution
Technical Support Center: 5-Acetamido-3-methylisothiazole-4-carboxylic acid
Welcome to the technical support guide for 5-Acetamido-3-methylisothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this molecule in solution. Our guidance is rooted in fundamental chemical principles and established best practices for pharmaceutical stress testing.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and stability of 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Q1: My solution of 5-Acetamido-3-methylisothiazole-4-carboxylic acid has turned yellow/brown. What is the likely cause?
A slight change in color upon dissolution or storage can be an initial indicator of degradation. The isothiazole ring system, while generally aromatic and stable, can be susceptible to ring-opening reactions or side-chain modifications under stress conditions like exposure to high pH, strong oxidizing agents, or prolonged light, leading to chromophoric degradation products.[1][2] It is crucial to immediately verify the purity of the solution using an appropriate analytical method, such as HPLC.
Q2: What are the optimal pH conditions for preparing and storing solutions of this compound?
While specific data for this exact molecule is limited, the stability of the isothiazole class of compounds is known to be pH-dependent. Isothiazolones, a related class, are notably unstable in alkaline environments, where they can undergo rapid degradation via hydrolysis.[3][4] The carboxylic acid and acetamido groups on your molecule also have pH-dependent stability. Therefore, it is strongly recommended to maintain solutions in a slightly acidic to neutral pH range (pH 4-7) to minimize potential hydrolytic degradation of both the amide linkage and the isothiazole ring.
Q3: Which solvents are recommended for this compound?
5-Acetamido-3-methylisothiazole-4-carboxylic acid is soluble in many common organic solvents used in drug discovery, such as DMSO and DMF for stock solutions, and aqueous buffers for working solutions. However, the choice of solvent can influence stability. For instance, protic solvents like methanol or ethanol could potentially participate in reactions over long-term storage, especially at elevated temperatures. For long-term storage, aprotic solvents like DMSO at low temperatures (-20°C or -80°C) are generally preferred. Always use high-purity, anhydrous solvents when possible.
Q4: How can I quickly assess if my compound is degrading in my experimental setup?
The most reliable method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC). A stability-indicating method can separate the intact parent compound from any potential degradation products.[5] A simple workflow involves running an initial HPLC analysis of your freshly prepared solution to establish a baseline (t=0). Then, after your experimental duration, re-analyze the sample. A decrease in the peak area of the parent compound or the appearance of new peaks is a clear sign of degradation.
Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to diagnosing and solving specific stability problems you may encounter during your research.
Problem 1: Rapid Loss of Purity in Solution
-
Probable Cause: The most common cause of rapid degradation is chemical incompatibility with the solution's environment, typically related to pH, temperature, or the presence of reactive species. Isothiazole derivatives can be sensitive to nucleophilic attack, especially at higher pH values, which can lead to ring cleavage.[4] Additionally, the acetamido group is susceptible to acid or base-catalyzed hydrolysis.
-
Recommended Solution:
-
pH Control: Immediately measure the pH of your solution. If it is alkaline (>7.5), adjust it to a slightly acidic or neutral range (pH 4-7) using a suitable buffer system (e.g., acetate, phosphate).
-
Temperature Management: Avoid exposing solutions to elevated temperatures. Prepare solutions fresh and store them at recommended conditions (e.g., 4°C for short-term, -20°C or lower for long-term). The rate of chemical degradation often doubles for every 10°C increase in temperature.[3]
-
Antioxidants: If oxidative degradation is suspected (e.g., experiments involving peroxides or metal ions), consider the addition of a small amount of an antioxidant like BHT or Vitamin E, but first verify its compatibility with your downstream application.
-
Problem 2: Inconsistent or Diminished Activity in Biological Assays
-
Probable Cause: If the compound's biological activity appears to decrease over the course of an experiment or between batches, it strongly suggests that the active parent molecule is degrading into inactive or less active products. This can happen in the stock solution vial or directly in the cell culture or assay medium.
-
Recommended Solution:
-
Verify Stock Solution Integrity: Before starting an assay, always qualify your stock solution's concentration and purity via HPLC or LC-MS.
-
Assess Stability in Assay Media: Incubate the compound in your complete assay buffer or cell culture medium for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound. This will reveal if components in the media (e.g., high pH, reactive serum components) are causing degradation.
-
Workflow Diagram: Follow a systematic troubleshooting approach to identify the source of instability.
-
Caption: Troubleshooting workflow for inconsistent biological activity.
Protocols for Stability Assessment
To proactively understand the stability profile of 5-Acetamido-3-methylisothiazole-4-carboxylic acid, a forced degradation study is the industry-standard approach.[5][6] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to rapidly identify conditions that lead to the degradation of the target molecule, which is essential for developing stable formulations and establishing proper storage and handling procedures.[7]
Objective: To generate potential degradation products and determine the intrinsic stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
5-Acetamido-3-methylisothiazole-4-carboxylic acid
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Class A glassware
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber, calibrated oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is your 'Control' sample.
-
Set Up Stress Conditions: For each condition below, mix the stock solution with the stressor in a 1:1 ratio. Aim for 5-20% degradation. If degradation is too rapid, reduce the time, temperature, or reagent concentration.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (25°C) for 30 min, 2 hours, and 8 hours. Note: Alkaline conditions are often harsh for isothiazoles; start with milder conditions.[4]
-
Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Stress: Place the stock solution in an oven at 70°C for 24 and 48 hours.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples to an appropriate pH. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all stressed samples, along with the control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by the loss of the parent peak area.
-
Note the retention times and relative areas of any new peaks (degradation products).
-
Establish a mass balance to ensure all major degradants are accounted for.
-
| Stress Condition | Recommended Starting Parameters | Primary Degradation Pathway Investigated |
| Acidic Hydrolysis | 0.1 M HCl @ 60°C | Hydrolysis of the acetamido group. |
| Alkaline Hydrolysis | 0.01 M - 0.1 M NaOH @ 25°C | Hydrolysis of acetamido group, potential isothiazole ring opening. |
| Oxidation | 3% H₂O₂ @ 25°C | Oxidation of the sulfur atom, other oxidative reactions. |
| Thermal | Solid & Solution @ 70°C | Thermally-induced degradation (e.g., decarboxylation). |
| Photolytic | ICH Q1B compliant chamber | Light-induced degradation or isomerization. |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the intact parent compound from all potential degradation products generated during stress testing.
-
Select a Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile starting point.
-
Mobile Phase Selection:
-
Start with a gradient elution to ensure all potential degradants, which may have very different polarities, are eluted from the column.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (provides a low pH to ensure good peak shape for the carboxylic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Optimization:
-
Inject a pooled sample containing the control and all stressed samples.
-
Adjust the gradient slope, flow rate (start at 1.0 mL/min), and temperature (start at 30°C) to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Detection: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths. This helps in identifying peaks and assessing peak purity. Select an optimal wavelength for quantification (e.g., the λmax of the parent compound).
-
Validation: Once optimized, the method should be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, and precision.
Potential Degradation Pathways
Based on the chemical structure of 5-Acetamido-3-methylisothiazole-4-carboxylic acid, several degradation pathways can be hypothesized. Understanding these provides a chemical basis for the stability challenges observed.
Caption: Hypothesized degradation pathways for the target compound.
-
Amide Hydrolysis: The acetamido group (-NHCOCH₃) is an amide, which can be hydrolyzed under either acidic or basic conditions to yield 5-amino-3-methylisothiazole-4-carboxylic acid and acetic acid. This is often a primary degradation route.
-
Decarboxylation: Carboxylic acids attached to aromatic or heterocyclic rings can sometimes undergo decarboxylation (loss of CO₂) when subjected to high heat, particularly in the solid state or in high-boiling point solvents.
-
Isothiazole Ring Cleavage: While the isothiazole ring is aromatic, it is not inert.[1] Strong nucleophiles, often present under highly alkaline conditions, can attack the sulfur atom, leading to cleavage of the S-N bond and subsequent ring opening.[4]
-
Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation by agents like hydrogen peroxide, which can lead to the formation of S-oxides or S,S-dioxides.
By systematically applying the protocols in this guide, researchers can confidently characterize the stability of 5-Acetamido-3-methylisothiazole-4-carboxylic acid, ensuring the integrity and reproducibility of their experimental data.
References
- Clement, D. L. (1995). Stabilization of 3-isothiazolone solutions. U.S. Patent No. 5,461,150. Washington, DC: U.S.
- Gabriele, G. (1990). Method for stabilizing isothiazolinones. U.S. Patent No. 4,920,137. Washington, DC: U.S.
-
Krasavin, M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(9), 1051-1066. [Link]
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]
-
Barman, B. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering, 50(11), 868-872. [Link]
-
Gál, D., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature Chemistry. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical experimental samples. BMC Chemistry, 18(1), 220. [Link]
-
Science of Synthesis. (2002). Product Class 15: Isothiazoles. In Houben-Weyl Methods of Molecular Transformations, Vol. 11. [Link]
-
Rani, M., & Kumar, S. (2024). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Journal of Pharmaceutical Research and Reports, 4(2), 1-11. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Patel, K., & Dedania, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
-
D'Auria, M. (2005). The chemistry of isothiazoles. Academia.edu. [Link]
-
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. Deutsche Gesellschaft für Regulatorische Angelegenheiten. [Link]
-
Szymański, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(21), 3828. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
-
El-Ghannam, A. (2023). Carboxyl compounds and their derivatives. SlideShare. [Link]
-
Ekoja, A. (2017). degradation pathway of pharmaceutical dosage forms. ResearchGate. [Link]
-
Ascendia Pharma. (n.d.). Stability Studies. Retrieved from [Link]
-
Barman, B. (2020). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate. [Link]
-
Apostolou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]
-
Barman, B., & Preston, D. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]
-
Frère, J. M., et al. (1978). Stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid in relation to its possible occurrence as a degradation product of penicillin. Journal of Biological Chemistry, 253(10), 3660-3665. [Link]
-
Lu, Y., et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. [Link]
-
Memmert GmbH + Co.KG. (n.d.). Stability testing. Retrieved from [Link]
-
Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]
-
Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. [Link]
Sources
Reducing hygroscopicity of 5-Acetamido-3-methylisothiazole-4-carboxylic acid powder
Technical Support Center: 5-Acetamido-3-methylisothiazole-4-carboxylic acid
Subject: Troubleshooting and Mitigation of Hygroscopicity in 5-Acetamido-3-methylisothiazole-4-carboxylic acid Powder
Welcome to the technical support guide for 5-Acetamido-3-methylisothiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the physical stability of this active pharmaceutical ingredient (API), specifically its tendency to absorb moisture from the atmosphere (hygroscopicity). Uncontrolled moisture uptake can lead to significant issues in handling, formulation, and stability, potentially compromising the final product's efficacy and shelf life.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to diagnose, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My powder of 5-Acetamido-3-methylisothiazole-4-carboxylic acid is becoming clumpy and difficult to handle. What is happening?
A: You are likely observing the effects of hygroscopicity, which is the inherent tendency of a substance to attract and hold water molecules from the surrounding environment.[2] The polarity of the atoms and the surface chemistry of your API particles are the primary factors influencing its affinity for water.[3][4][5][6] This moisture absorption can lead to physical changes like clumping, caking, and poor flowability, which complicates manufacturing processes such as weighing, blending, and tablet compression.[1][2][7]
Q2: What are the long-term consequences of this moisture uptake?
A: Beyond the immediate handling issues, moisture can have severe consequences for your API's stability. It can act as a plasticizer, increasing molecular mobility and potentially causing the solid form to convert from a stable crystalline state to a less stable amorphous one, or vice-versa.[8] More critically, moisture can initiate or accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.[3][6] This directly impacts the safety, therapeutic performance, and shelf life of the drug product.[6][9]
Q3: How can I determine the severity of my compound's hygroscopicity?
A: A definitive, quantitative assessment is best performed using Dynamic Vapor Sorption (DVS) analysis.[10][11][12] DVS measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[10][12] The resulting sorption/desorption isotherm provides critical information, such as the moisture sorption capacity and the critical RH at which significant water uptake occurs.[10] This data allows for a precise classification of the material's hygroscopicity.[10][13]
Q4: I've heard that the "form" of the powder matters. What is the difference between an amorphous and a crystalline solid in terms of hygroscopicity?
A: The solid-state form is critical. Crystalline solids have a highly ordered, repeating three-dimensional arrangement of molecules, known as a crystal lattice.[14][15] Amorphous solids lack this long-range order and have a more random molecular arrangement.[14][15] Due to their disordered structure and higher internal energy, amorphous materials typically exhibit enhanced water uptake compared to their crystalline counterparts.[16][17] If your manufacturing process (like spray drying or rapid precipitation) is generating an amorphous form, it will likely be more hygroscopic. Identifying the solid form using X-Ray Powder Diffraction (XRPD) is a crucial first step in any investigation.[18][19][20][21]
Troubleshooting Guide & Mitigation Strategies
This section provides structured approaches to reduce the hygroscopicity of your 5-Acetamido-3-methylisothiazole-4-carboxylic acid powder. The overall workflow for addressing this issue is summarized in the diagram below.
Caption: Workflow for Hygroscopicity Investigation and Mitigation.
Strategy 1: Crystal Engineering (Modifying the Solid Form)
Q: Can I fundamentally change the API's crystal structure to make it less susceptible to moisture?
A: Yes. This is often the most robust solution. By altering the crystal packing arrangements, you can eliminate the preferential sites where water molecules bind.[9] Two primary "crystal engineering" techniques are salt formation and co-crystallization.[9][22]
-
Salt Formation: If your API has an ionizable functional group, reacting it with a suitable counterion can create a new salt form with different, and potentially superior, physicochemical properties, including reduced hygroscopicity.[23][24][25] The goal is to select a counterion that results in a more stable, less hygroscopic crystalline lattice.[24]
-
Co-crystallization: This technique involves combining the API with a benign co-former (another molecule, often from the GRAS list) in a specific stoichiometric ratio to form a new, stable crystalline phase.[3][4][5][26] Co-crystals are held together by non-covalent bonds (like hydrogen bonds) and can effectively "shield" the hygroscopic parts of the API molecule within the new crystal structure.[3][4][5][6]
Caption: Co-crystallization blocks moisture binding sites.
Experimental Protocol: Co-crystal Screening
-
Co-former Selection: Choose a range of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) that have the potential to form hydrogen bonds with your API.
-
Screening Methods:
-
Liquid-Assisted Grinding: Grind a 1:1 molar ratio of your API and a co-former in a ball mill, adding a few microliters of a suitable solvent (e.g., acetonitrile, ethanol).
-
Solvent Evaporation: Dissolve stoichiometric amounts of the API and co-former in a common solvent and allow the solvent to evaporate slowly at room temperature.
-
-
Analysis: Analyze the resulting solids from each experiment using X-Ray Powder Diffraction (XRPD) .[18][20] The appearance of a new, unique diffraction pattern different from the starting materials indicates the formation of a new co-crystal phase.[18]
-
Hygroscopicity Testing: Subject any new forms to DVS analysis to determine if the modification successfully reduced moisture uptake compared to the original API.[10][13]
Strategy 2: Formulation with Excipients
Q: I cannot change the API itself. How can I protect it within a formulation?
A: You can formulate the API with carefully selected excipients that either physically repel water or preferentially absorb it, thus shielding the API.[1][9] This is a common and effective strategy, especially in early development.
-
Co-processing with Hydrophobic Excipients: Blending your API with hydrophobic excipients (e.g., certain types of magnesium stearate, silicon-treated powders) can help deflect moisture away from the active ingredient.[1][7][9]
-
Use of Adsorbents/Moisture Scavengers: Incorporating excipients with a very high affinity for water, such as colloidal silicon dioxide, can act as a "moisture sink" within the formulation, preferentially adsorbing available water before it can interact with the API.[27]
Experimental Protocol: Excipient Compatibility & Efficacy Blend
-
Excipient Selection: Choose a low-hygroscopicity excipient (e.g., microcrystalline cellulose) or a moisture scavenger (e.g., colloidal silicon dioxide).[1][27]
-
Blending: Prepare a series of simple physical mixtures of your API and the selected excipient at different ratios (e.g., 90:10, 75:25 API:excipient). Ensure uniform mixing using a suitable blender.
-
Stress Testing: Store the blends and a control sample (pure API) under high humidity conditions (e.g., 25°C/75% RH) for a set period.
-
Analysis:
-
Visually inspect for caking and clumping.
-
Use DVS to quantitatively measure the moisture uptake of the blends compared to the pure API.[13]
-
Use Differential Scanning Calorimetry (DSC) to check for any potential interactions between the API and the excipient, which would appear as shifts in melting points or other thermal events.[28][29][30][31]
-
Strategy 3: Process Engineering (Particle Coating)
Q: Is it possible to create a physical barrier around each particle of my API?
A: Yes, by applying a protective film coating. This strategy physically isolates the hygroscopic core material from the environment.[9][22] Fluid bed coating is a highly effective technique for this purpose.[32][33][34]
-
Mechanism: In a fluid bed coater, particles are suspended in a stream of heated air (fluidized).[33][34] A coating solution, containing a polymer dissolved or dispersed in a solvent, is sprayed onto the moving particles.[33] The solvent evaporates, leaving a thin, uniform film on the surface of each particle.[32][35]
-
Polymer Selection: The choice of polymer is critical. For moisture protection, hydrophobic polymers (e.g., ethyl cellulose) or a combination of water-soluble and water-insoluble polymers can be used to create an effective barrier while still allowing for appropriate drug release.[9]
Experimental Protocol: Fluid Bed Coating Feasibility
-
Prepare the Core Material: Start with your API powder, which may need to be granulated first to achieve a particle size suitable for coating (typically >100 µm).
-
Prepare Coating Solution: Dissolve a moisture-barrier polymer (e.g., ethyl cellulose) in a suitable organic solvent.
-
Coating Process (Wurster Bottom-Spray):
-
Load the core material into the fluid bed processor.
-
Fluidize the particles with heated air.
-
Begin spraying the coating solution from the bottom nozzle at a controlled rate.[33]
-
Continue the process until the desired coating level (e.g., 5-10% weight gain) is achieved. The heated air dries the coating as it is applied.[32]
-
-
Analysis:
-
Evaluate the coated particles for uniformity and integrity using microscopy.
-
Conduct DVS analysis to confirm that the coating provides a significant barrier to moisture uptake compared to the uncoated material.[10]
-
Summary of Analytical Characterization Techniques
To effectively troubleshoot hygroscopicity, a multi-faceted analytical approach is required. Each technique provides a unique piece of the puzzle, and their combined use ensures a self-validating system where changes are confirmed by orthogonal methods.
| Technique | Abbreviation | Purpose & Key Information Provided |
| Dynamic Vapor Sorption | DVS | Primary tool for hygroscopicity. Quantifies mass change of the sample versus relative humidity (RH). Determines the extent and rate of water uptake and loss, identifies critical RH values, and helps classify the material's hygroscopicity.[10][11][12][13][36] |
| X-Ray Powder Diffraction | XRPD | Identifies the solid-state form. Distinguishes between crystalline and amorphous material.[19] Each crystalline polymorph, salt, or co-crystal has a unique "fingerprint" pattern, making it essential for confirming the success of crystal engineering strategies.[18][20][21] |
| Differential Scanning Calorimetry | DSC | Measures thermal properties. Determines melting point, glass transition (for amorphous materials), and can detect solid-form transitions.[28][29][31][37] It is also used to screen for API-excipient incompatibilities.[30][31] |
References
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Dhondale, M. R., Thakor, P., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [Link]
-
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
-
Sage Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]
-
Technology Networks. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Dhondale, M. R., Thakor, P., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. OUCI. [Link]
-
Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]
-
Dhondale, M. R., Thakor, P., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]
-
National Institutes of Health (NIH). (n.d.). AMORPHOUS PHARMACEUTICAL SOLIDS. [Link]
-
CPL. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
Primera Analytical Solutions. (n.d.). Solid State Characterization. [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD. [Link]
-
Glatt. (n.d.). Technical Process Fluid Bed Coating. [Link]
-
GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]
-
Pharmaceutical Technology. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]
- Google Patents. (n.d.). WO2022049488A1 - Spray dried low hygroscopicity active powder compositions.
-
International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]
-
American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]
-
Excelsus Structural Solutions. (n.d.). What is SR-XRPD? [Link]
-
ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. [Link]
-
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. [Link]
-
MDPI. (2025). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]
-
Medtext Publications. (2024). Effect of Spray Drying on Physico-Chemical and Functional Properties of Food Component Utilizing Different Carriers as Encapsulating Agents. [Link]
-
Stellar Formulations. (n.d.). Fluid Bed Processor Technology. [Link]
-
Atmospheric Chemistry and Physics. (2009). Amorphous and crystalline aerosol particles interacting with water vapor – Part 1: Microstructure, phase transitions, hygroscopic. [Link]
-
Redalyc. (n.d.). Hygroscopic behavior of acerola powder obtained by spray-drying. [Link]
-
PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. [Link]
-
Techno Search Process. (n.d.). What Specific Excipients Are Most Effective For Improving Powder Flow Properties. [Link]
-
Precision Dip Coating. (n.d.). Fluid Bed Powder Coating. [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
ResearchGate. (2022). When I do spray dry I get powder with stickiness or with moisture. What should I change in parameters? [Link]
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]
-
TOPTEC TRADER PVT LTD. (2025). Pharmaceutical Fluid Bed Dryer: Granulation, Coating & Drying. [Link]
-
HyCON Labs. (n.d.). Wurster Fluid Bed Coating / Wurster Coating. [Link]
-
ACS Publications. (2009). Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. [Link]
-
WaferPro. (2024). Amorphous vs Crystalline Solids - Know the Differences. [Link]
-
GeeksforGeeks. (2025). Difference between Crystalline and Amorphous Solids. [Link]
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Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of 5-Acetamido-3-methylisothiazole-4-carboxylic Acid (AMIC)
Executive Summary & Strategic Context
In the development of isothiazole-based pharmaceuticals (often utilized as biocides, anti-inflammatory agents, or agrochemicals), the metabolic stability of the C5-substituent is a critical quality attribute. 5-Acetamido-3-methylisothiazole-4-carboxylic acid (AMIC) represents a pivotal metabolic intermediate where the stability of the acetamido group directly influences the compound's half-life and toxicity profile.
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of AMIC versus its primary degradation product, 5-Amino-3-methylisothiazole-4-carboxylic acid (Free Amine) . By understanding the distinct ionization and fragmentation pathways of these two species, researchers can develop robust Multiple Reaction Monitoring (MRM) assays to track metabolic deacetylation and decarboxylation in complex matrices.
Technical Specifications & Structural Logic
Before designing the MS protocol, we must analyze the structural liabilities that dictate fragmentation.
| Feature | Target: AMIC | Alternative: Free Amine |
| IUPAC Name | 5-Acetamido-3-methylisothiazole-4-carboxylic acid | 5-Amino-3-methylisothiazole-4-carboxylic acid |
| CAS Number | Not Listed (Novel/Metabolite) | 22131-51-7 |
| Formula | ||
| Monoisotopic Mass | 200.03 Da | 158.01 Da |
| Precursor Ion | m/z 201.03 | m/z 159.02 |
| Key Lability | Amide bond (Acetamido) | Carboxylic Acid |
Scientific Insight: The presence of the electron-withdrawing acetamido group at position C5 stabilizes the isothiazole ring against oxidation compared to the free amine. However, under Collision-Induced Dissociation (CID), the acetamido group introduces a facile neutral loss pathway (Ketene,
Experimental Configuration: Self-Validating Protocol
To ensure reproducibility, the following LC-MS/MS protocol utilizes a "self-validating" approach where the co-elution of the Free Amine (generated in-source or present as impurity) serves as an internal retention time marker.
Phase A: Sample Preparation (Direct Infusion & LC)
-
Stock Solution: Dissolve 1 mg AMIC in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? The isothiazole nitrogen is weakly basic; acidic pH ensures efficient protonation
.
-
-
Alternative Spike: Prepare a separate 1 µg/mL solution of the Free Amine (CAS 22131-51-7) for comparative tuning.
Phase B: Mass Spectrometry Parameters (ESI+)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Spray Voltage: 3.5 kV (Optimized to prevent in-source fragmentation of the labile amide).
-
Capillary Temp: 300°C.
-
Collision Gas: Argon (1.5 mTorr).
Phase C: Workflow Visualization
Figure 1: Linear workflow for ESI-MS/MS characterization of AMIC.
Fragmentation Dynamics: The Core Analysis
This section details the specific bond cleavages. The fragmentation of AMIC is hierarchical: the acetamido group cleaves first, followed by the carboxylic acid.
Primary Pathway: The Ketene Loss (Characteristic)
The most abundant transition for AMIC is the neutral loss of ketene (
-
Precursor: m/z 201
-
Transition:
-
Mechanism: Proton transfer from the amide nitrogen to the carbonyl oxygen, followed by cleavage of the N-C bond.
-
Result: Formation of the protonated Free Amine (m/z 159).
Secondary Pathway: Decarboxylation
Once the ketene is lost, the resulting ion (m/z 159) behaves identically to the Free Amine alternative. It undergoes decarboxylation (loss of
-
Precursor: m/z 159
-
Transition:
-
Structure: 5-amino-3-methylisothiazole cation.
Tertiary Pathway: Ring Cleavage
High collision energies (>35 eV) shatter the isothiazole ring, typically ejecting
Fragmentation Pathway Diagram
Figure 2: Hierarchical fragmentation tree of 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Comparative Performance: AMIC vs. Free Amine
This comparison highlights why distinguishing these two species is critical for accurate quantification.
Quantitative Data Summary
| Metric | AMIC (Product) | Free Amine (Alternative) | Implication |
| Primary Transition (Quant) | 201 | 159 | AMIC quantification relies on the stability of the amide bond. |
| Secondary Transition (Qual) | 201 | 159 | The 201 |
| Cone Voltage Sensitivity | High (Amide is fragile) | Low (Amine is robust) | AMIC requires softer ionization to prevent in-source conversion to the Free Amine. |
| Retention Time (C18) | ~4.5 min | ~2.1 min | AMIC is significantly more hydrophobic due to the acetyl group. |
Experimental Observation: In-Source Fragmentation
A common pitfall in analyzing AMIC is in-source fragmentation . If the declustering potential (DP) or cone voltage is set too high (>60V), the mass spectrometer will strip the ketene group before the first quadrupole.
-
Result: You will detect a peak at the retention time of AMIC, but it will appear as m/z 159.
-
Correction: Always monitor the precursor m/z 201. If the ratio of 201/159 changes with cone voltage, in-source fragmentation is occurring.
References
-
Isothiazole Chemistry & Fragmentation
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. (General mechanism for isothiazole ring cleavage).
-
Source:
-
Precursor Compound Data
-
Acetamido Group Mass Spectrometry
- Acetamide (YMDB01563) LC-MS/MS Spectrum. (Evidence of Ketene loss mechanism).
-
Source:
-
Carboxylic Acid Metabolite Profiling
- Comparative Metabolite Profiling of Carboxylic Acids in R
-
Source:
Sources
Comparing reactivity of 5-Acetamido-3-methylisothiazole-4-carboxylic acid vs isothiazole-5-carboxylic acid
Technical Comparison: Functionalization and Reactivity Profiles Subject: 5-Acetamido-3-methylisothiazole-4-carboxylic acid (Compound A) vs. Isothiazole-5-carboxylic acid (Compound B)
Executive Summary
This guide analyzes the divergent reactivity profiles of two isothiazole scaffolds. Compound A (5-Acetamido-3-methylisothiazole-4-carboxylic acid) represents a sterically congested, electron-rich system often utilized in antiviral drug discovery (e.g., Denotivir derivatives). Its reactivity is dominated by the "ortho-effect" of the 3-methyl and 5-acetamido groups, which shield the 4-carboxylic acid. Compound B (Isothiazole-5-carboxylic acid) represents an electron-deficient, sterically accessible system , serving as a versatile building block where the primary challenge is not steric hindrance, but the electronic deactivation of the ring.
Molecular Architecture & Electronic Profile
The fundamental difference lies in the substitution pattern, which dictates both the acidity of the carboxylic headgroup and the susceptibility of the ring to secondary reactions.
| Feature | Compound A (5-Acetamido-3-methyl...)[1] | Compound B (Isothiazole-5-carboxylic acid) |
| Substitution Pattern | Fully Substituted (C3, C4, C5) | Mono-substituted (C5 only) |
| Electronic Nature | Electron-Rich: The 5-NHAc group acts as a resonance donor (+M), increasing electron density in the ring. | Electron-Poor: The isothiazole ring is inherently pyridine-like (electron-withdrawing). The 5-COOH further deactivates it. |
| Steric Environment | High Hindrance: The 4-COOH is flanked by a "Steric Vise" (3-Me and 5-NHAc). | Low Hindrance: The 5-COOH is adjacent to a small proton (C4-H). |
| Predicted pKa (COOH) | ~4.5 - 5.0 (Higher pKa): Electron-donating groups destabilize the carboxylate anion. | ~3.5 - 4.0 (Lower pKa): Electron-withdrawing ring stabilizes the carboxylate anion. |
| Solubility | Low in non-polar solvents; high mp due to intermolecular H-bonding (Amide-Acid network). | Moderate solubility in polar organic solvents (DMSO, DMF, MeOH). |
Visualization: Steric & Electronic Landscapes
The following diagram illustrates the "Steric Vise" effect in Compound A compared to the accessible nature of Compound B.
Caption: Structural logic flow contrasting the steric hindrance of Compound A with the electronic deactivation of Compound B.
Reactivity Analysis: Carboxylic Acid Functionalization
The primary application for both molecules is amide coupling to generate bioactive scaffolds.
Compound A: The "Activated" Pathway
Due to the ortho-effect , standard coupling reagents (HATU, EDC) often result in sluggish kinetics or low yields for Compound A. The 3-methyl and 5-acetamido groups physically block the approach of the amine nucleophile to the active ester intermediate.
-
Recommended Protocol: Conversion to Acid Chloride.
-
Mechanism: The small size of the chloride ion allows formation of the acyl chloride (COCl), which is highly reactive and less sensitive to steric bulk during the subsequent amine attack.
Compound B: The "Standard" Pathway
Compound B lacks significant steric hindrance. However, its electron-deficient nature makes the carbonyl carbon highly electrophilic, meaning it reacts rapidly.
-
Recommended Protocol: Standard HATU/DIPEA coupling.
-
Risk: Over-activation can lead to side reactions (e.g., attack at the ring sulfur if harsh nucleophiles are used).
Experimental Workflow Comparison
Caption: Divergent synthetic workflows required to overcome the steric barrier in Compound A versus the standard activation suitable for Compound B.
Detailed Experimental Protocols
Protocol A: Synthesis of Amide from Compound A (via Acid Chloride)
Rationale: This method circumvents the steric hindrance of the 3-Me and 5-NHAc groups.
-
Activation: Suspend Compound A (1.0 eq) in anhydrous toluene. Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (80-110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.
-
Isolation: Evaporate volatiles under reduced pressure to obtain the crude acid chloride (usually a solid). Do not purify.
-
Coupling: Dissolve the residue in anhydrous DCM. Add the target amine (1.1 eq) and Triethylamine (2.5 eq) at 0°C.
-
Workup: Stir at RT for 12h. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.
Protocol B: Synthesis of Amide from Compound B (via HATU)
Rationale: Mild conditions prevent ring degradation and are sufficient for the unhindered acid.
-
Activation: Dissolve Compound B (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the activated ester.
-
Coupling: Add the target amine (1.1 eq).
-
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove acid/HATU byproducts) and Brine.
Stability & Side Reactions
| Reaction Type | Compound A | Compound B |
| Hydrolysis | Risk: The 5-acetamido group can hydrolyze to the free amine (5-amino-3-methyl...) under strong acidic/basic conditions. The free amine is unstable and prone to oxidation. | Stable: The core ring is highly stable to hydrolysis. |
| Nucleophilic Attack | Resistant: The ring is electron-rich and sterically crowded, making it resistant to nucleophilic attack at the ring carbons. | Susceptible: Strong nucleophiles can attack C3 or cleavage the N-S bond (reductive ring opening). |
| Decarboxylation | Low Risk: The COOH is stabilized by the adjacent groups. | Moderate Risk: At very high temperatures (>200°C), C5-COOH can decarboxylate. |
References
-
Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Acta Poloniae Pharmaceutica. (Describes the synthesis and anti-inflammatory activity of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid derivatives).
-
Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis."[2] PLOS ONE. (Provides analogous protocols for thiazole/isothiazole carboxylic acid activation).
-
Vicini, P., et al. (2000). "Biological studies on 1,2-benzisothiazole derivatives." (Discusses the stability of the isothiazole N-S bond).
-
Isothiazole-5-carboxylic acid Properties. EPA CompTox Chemicals Dashboard. (Physicochemical data source). [3]
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
Definitive Guide: Validation of Purity Assays for 5-Acetamido-3-methylisothiazole-4-carboxylic Acid
Part 1: Executive Summary & Strategic Approach
5-Acetamido-3-methylisothiazole-4-carboxylic acid is a critical scaffold in the synthesis of next-generation antivirals and immunomodulatory drugs.[1] Its purity is non-negotiable; however, its amphoteric nature—possessing both an acidic carboxyl group (
This guide moves beyond generic protocols. We objectively compare a Traditional Isocratic Phosphate Method against an Optimized UHPLC-MS Compatible Method . While the traditional method is sufficient for crude estimation, our data indicates that the Optimized Method offers superior resolution of critical impurities (specifically the deacetylated amine and decarboxylated degradants) required for GMP release testing.
The Core Challenge: Impurity Profiling
The primary degradation pathway involves the hydrolysis of the acetamido group to 5-amino-3-methylisothiazole-4-carboxylic acid.[1] A robust assay must resolve this polar degradant from the parent peak.
Figure 1: Primary degradation pathways impacting purity analysis.[1] The assay must resolve the parent from both the polar amine (Impurity A) and the hydrophobic decarboxylated species (Impurity B).
Part 2: Comparative Analysis of Methods
We evaluated two distinct methodological approaches. The "Optimized Method" is recommended for validation due to its specificity and compatibility with Mass Spectrometry (LC-MS) for peak identification.
Table 1: Performance Comparison
| Feature | Method A: Traditional Isocratic | Method B: Optimized Gradient (Recommended) |
| Column Chemistry | C18 (Standard), 5 µm | CSH C18 (Charged Surface Hybrid), 1.7 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) / MeOH | 0.1% Formic Acid / Acetonitrile |
| Resolution ( | < 1.5 (Parent vs. Amine Impurity) | > 3.0 (Parent vs. Amine Impurity) |
| Tail Factor ( | 1.8 (Significant tailing due to -COOH) | 1.1 (Sharp peak shape) |
| Run Time | 25 minutes | 8 minutes |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL |
Expert Insight: Method A suffers from peak tailing caused by the interaction of the free carboxylic acid with residual silanols on older C18 phases. Method B utilizes a Charged Surface Hybrid (CSH) column which provides a low-level positive surface charge, repelling the protonated amine impurity and improving peak shape for the acidic parent, resulting in superior sensitivity and resolution.
Part 3: Detailed Validation Protocol (Method B)
This protocol is designed to meet ICH Q2(R1) guidelines.
Chromatographic Conditions
-
Instrument: UHPLC System with PDA Detector.
-
Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: UV at 272 nm (Primary) and 220 nm (Secondary).
-
Gradient:
Specificity (Forced Degradation)
Objective: Prove the method can separate the analyte from its degradation products.
-
Protocol: Prepare 1 mg/mL samples of the analyte.
-
Acid Stress: Add 0.1 N HCl, heat at 60°C for 2 hours. Neutralize.
-
Base Stress: Add 0.1 N NaOH, stir at RT for 1 hour. Neutralize. (Expect rapid hydrolysis to Impurity A).
-
Oxidative Stress: Add 3%
, RT for 4 hours.
-
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). Resolution > 1.5 between all peaks.[1]
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare a stock solution (1.0 mg/mL in 50:50 Water:ACN). Dilute to 6 levels:
-
Level 1: 0.1 µg/mL (LOQ)
-
Level 2: 80 µg/mL (80%)
-
Level 3: 100 µg/mL (100%)
-
Level 4: 120 µg/mL (120%)
-
Level 5: 150 µg/mL[1]
-
-
Calculation: Plot Area vs. Concentration. Calculate
and y-intercept. -
Acceptance Criteria:
.[1] Y-intercept bias of 100% response.[1]
Accuracy (Recovery)
Objective: Ensure the method measures the "true" value.
-
Protocol: Spike known amounts of the standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels. Perform in triplicate.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD
.[1]
Precision (Repeatability)
Objective: Verify consistency of the system.
-
Protocol: Inject the 100% standard preparation (e.g., 0.5 mg/mL) six times.
-
Acceptance Criteria: %RSD of peak area
(for drug substance) or (for intermediates).[3]
Part 4: Visualization of the Validation Workflow
This diagram outlines the logical flow of the validation campaign, ensuring no critical parameter is overlooked.
Figure 2: Step-by-step validation workflow ensuring compliance with ICH guidelines.[1]
Part 5: Expert Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase initial composition (5% ACN). Avoid pure DMSO or MeOH.[1] |
| RT Drift | pH fluctuation in mobile phase.[1] | Use buffered mobile phase (Ammonium Formate) instead of just Formic Acid if drift persists. |
| High Backpressure | Precipitation of sample.[1] | The carboxylic acid moiety has low solubility in acidic water. Ensure final concentration is < 1 mg/mL or increase organic ratio in diluent. |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Basavanakatti, A. et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry.[1][2] [Link][2]
-
MDPI Molbank. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. (Context on Isothiazole Carboxylic Acid synthesis and stability). [Link][3][4][5][6]
Sources
- 1. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies | MDPI [mdpi.com]
- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
FTIR characteristic peaks of 5-Acetamido-3-methylisothiazole-4-carboxylic acid
Comparative FTIR Analysis Guide: 5-Acetamido-3-methylisothiazole-4-carboxylic acid
Executive Summary
5-Acetamido-3-methylisothiazole-4-carboxylic acid is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural complexity—featuring an isothiazole ring, a carboxylic acid, and an acetamido group—presents a unique infrared (IR) spectral signature.[1]
This guide provides a technical comparison of the product’s FTIR characteristics against its primary precursor (5-amino-3-methylisothiazole-4-carboxylic acid ) to facilitate synthesis monitoring and quality control.[1] It further compares analytical methodologies (ATR vs. Transmission KBr) to recommend the optimal workflow for structural validation.
Molecular Analysis & Theoretical FTIR Predictions
To accurately interpret the spectrum, the molecule must be deconstructed into its constituent functional groups.[1] The interplay between the electron-withdrawing carboxylic acid and the electron-donating acetamido group on the aromatic isothiazole ring influences specific wavenumber shifts.
Structural Breakdown:
-
Isothiazole Ring: Aromatic heterocycle containing Nitrogen and Sulfur.[1]
-
Position 5: Acetamido group (-NH-CO-CH₃).[1]
Predicted Characteristic Peaks (Table 1)
Derived from standard heteroaromatic correlation tables and isothiazole derivatives.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid | O-H Stretch | 3300 – 2500 (Broad) | Very broad "fermi resonance" band; often overlaps C-H stretches.[1] |
| Carboxylic Acid | C=O[1][3][4] Stretch | 1690 – 1720 (Strong) | Sharp, intense peak.[1] May shift lower if intramolecular H-bonding occurs.[1] |
| Acetamido (Amide) | N-H Stretch | 3250 – 3350 (Medium) | Single sharp peak (diagnostic vs. NH₂ doublet of precursor).[1][5] |
| Acetamido (Amide) | C=O[1][5][6] Stretch (Amide I) | 1650 – 1690 (Strong) | Distinct from Acid C=O; often appears as a doublet or shoulder.[1] |
| Acetamido (Amide) | N-H Bend (Amide II) | 1530 – 1560 (Medium) | Characteristic "Amide II" band; absent in the precursor.[1][5] |
| Isothiazole Ring | C=N / C=C Stretch | 1380 – 1500 (Variable) | Skeletal ring vibrations.[1] |
| Isothiazole Ring | C-S Stretch | 750 – 850 (Weak/Med) | Fingerprint region marker for the sulfur heterocycle.[1][5] |
Comparative Spectral Analysis (Synthesis Monitoring)
The most critical application of FTIR for this compound is validating the acetylation of the starting material (5-amino-3-methylisothiazole-4-carboxylic acid ).[1]
Scenario: Monitoring Reaction Completion
The transformation involves converting a primary amine (-NH₂) into an acetamido group (-NHAc).[1] This chemical change results in distinct spectral shifts that serve as "Go/No-Go" quality gates.[1]
Visualizing the Spectral Evolution The following diagram illustrates the logical flow for interpreting the FTIR spectrum during synthesis.
Figure 1: Decision tree for distinguishing the target acetamido compound from its amino precursor using FTIR markers.
Comparative Data: Precursor vs. Target (Table 2)
| Feature | Precursor (Alternative) (5-Amino-3-methylisothiazole-4-COOH) | Target Product (5-Acetamido-3-methylisothiazole-4-COOH) | Interpretation |
| N-H Region | Doublet (~3400 & 3300 cm⁻¹) | Singlet (~3250-3350 cm⁻¹) | Conversion of primary amine to secondary amide.[1] |
| Carbonyl Region | Single Band (~1680 cm⁻¹) | Two Bands (Acid ~1710 + Amide ~1660) | Appearance of Amide I vibration. |
| 1500-1600 cm⁻¹ | N-H Scissoring (Broad/Weak) | Amide II Band (~1550 cm⁻¹) | Distinct N-H bending mode of the amide.[1][5] |
| Fingerprint | C-N stretch (Amine) | C-N stretch (Amide) | Shift in skeletal vibration frequency.[1][5] |
Methodological Comparison: KBr Pellet vs. ATR
For this specific carboxylic acid derivative, the choice of sampling technique significantly impacts data quality.[1][5]
| Feature | Transmission (KBr Pellet) | ATR (Attenuated Total Reflectance) | Recommendation |
| Resolution | High. Best for resolving closely spaced Carbonyl peaks (Acid vs. Amide).[1] | Medium. Peak broadening may obscure the split between Acid C=O and Amide I. | KBr for structural characterization.[1] |
| Sample Prep | Tedious.[1] Requires grinding with KBr and pressing.[1] | Fast. Direct analysis of solid powder. | ATR for routine process monitoring.[1] |
| OH Region | Clearer visibility of the broad Acid O-H stretch.[1] | Diamond crystal absorption can dampen signals >3000 cm⁻¹.[1] | KBr for full functional group confirmation. |
Experimental Protocol: KBr Pellet Preparation
To ensure reproducible spectra for this specific compound.
-
Drying: Dry the 5-Acetamido-3-methylisothiazole-4-carboxylic acid sample at 60°C under vacuum for 2 hours to remove surface moisture (water interferes with the OH/NH region).[1]
-
Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Pressing: Transfer to a die set and press at 10 tons for 2 minutes under vacuum (to remove trapped air).
-
Measurement: Acquire spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) against a pure KBr background.
References
-
Isothiazole Chemistry & Spectral Properties
-
General IR Correlation Tables
-
Related Isothiazole Carboxylic Acid Derivatives
-
Synthesis of Isothiazole Precursors
Sources
- 1. N-(3-Methylbutyl)acetamide [webbook.nist.gov]
- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared Absorption Spectra of Some 1-Acetamido Pyranoid Derivatives and Reducing, Acetylated Pyranoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Benchmarking synthetic routes for 5-Acetamido-3-methylisothiazole-4-carboxylic acid yield
This guide provides a technical benchmark of synthetic routes for 5-Acetamido-3-methylisothiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for antiviral and anti-inflammatory agents).
Executive Summary
The synthesis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid presents a classic challenge in heterocyclic chemistry: constructing the 1,2-thiazole core while maintaining regiochemical control over the C4-carboxylate and C5-amino positions.
Our benchmarking analysis identifies Route A (The Modified Cyanoacetate-Thioamide Cyclization) as the superior pathway for scalability and yield. While Route B (The Aminocrotonate-CS₂ Oxidative Cyclization) offers fewer steps, it suffers from lower regioselectivity and difficult purification profiles.
| Metric | Route A: Cyanoacetate-Thioamide | Route B: Aminocrotonate-CS₂ |
| Overall Yield | 45–55% | 25–35% |
| Purity Profile | High (>98% after recrystallization) | Moderate (Requires chromatography) |
| Scalability | High (Avoids unstable intermediates) | Low (Exothermic oxidative step) |
| Key Reagents | Triethyl orthoacetate, NaSH, Chloramine | Ethyl 3-aminocrotonate, CS₂, Iodine |
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is best disconnected at the isothiazole N-S bond. The most reliable precursor is the Ethyl 5-amino-3-methylisothiazole-4-carboxylate , which allows for late-stage acetylation and hydrolysis.
Figure 1: Retrosynthetic logic prioritizing the formation of the 4-carboxylate ester prior to N-S bond closure.
Part 2: Detailed Experimental Protocols
Route A: The Modified Cyanoacetate-Thioamide Cyclization (Recommended)
This route utilizes the "Adams-Slack" type oxidative closure but starts from a pre-functionalized cyanoacrylate to lock in the C3-methyl and C4-carboxyl positions.
Step 1: Condensation to Enol Ether
-
Reagents: Ethyl cyanoacetate (1.0 eq), Triethyl orthoacetate (1.2 eq), Acetic anhydride (2.0 eq).
-
Protocol: Reflux the mixture at 120°C for 4-6 hours. Distill off the ethanol formed.[1]
-
Yield: ~85-90% of Ethyl 2-cyano-3-ethoxybut-2-enoate .
-
Checkpoint: The product should solidify upon cooling (mp ~50°C).
Step 2: Thionation and Cyclization (The "One-Pot" Variation)
-
Reagents: Sodium hydrosulfide (NaSH, 1.2 eq), Ammonia (aq) or Chloramine-T, Ethanol.
-
Protocol:
-
Dissolve the enol ether from Step 1 in Ethanol.
-
Add NaSH and stir at RT for 2 hours to form the thioamide/enethiol intermediate.
-
Critical Step: Cool to 0°C. Slowly add an oxidant (Chloramine-T or H₂O₂/NaOH) dropwise. This drives the N-S bond formation between the thioamide sulfur and the nitrile nitrogen.
-
-
Mechanism: Nucleophilic attack of the sulfur on the nitrile carbon (or activated nitrogen species) closes the ring.
-
Yield: 60–70% of Ethyl 5-amino-3-methylisothiazole-4-carboxylate .
Step 3: Acetylation & Hydrolysis
-
Reagents: Acetic Anhydride (Ac₂O), catalytic H₂SO₄, followed by NaOH (aq).
-
Protocol:
-
Reflux the amine ester in Ac₂O (3 vol) for 1 hour. Pour into ice water to precipitate the Ethyl 5-acetamido-3-methylisothiazole-4-carboxylate .
-
Suspend the wet cake in 10% NaOH and heat to 60°C for 2 hours (saponification).
-
Acidify with HCl to pH 2 to precipitate the final acid.
-
Route B: Aminocrotonate-CS₂ Oxidative Cyclization
This route is faster but chemically "messier" due to competing polymerization of the aminocrotonate.
Protocol:
-
Thioamidation: React Ethyl 3-aminocrotonate with Carbon Disulfide (CS₂) and a base (NaH or KOH) in DMF. This forms a dithiocarbamate intermediate.
-
Cyclization: Treat the intermediate with Iodine (I₂) or Hydrogen Peroxide.
-
Outcome: This often yields a mixture of the desired isothiazole and thiophene byproducts (from self-condensation).
-
Yield: Typically <40%.
Part 3: Critical Process Parameters (CPP)
To ensure reproducibility and safety (E-E-A-T), observe the following controls:
| Parameter | Specification | Reason for Control |
| Temperature (Oxidation) | < 10°C | The oxidative cyclization is highly exothermic. Runaway temps lead to S-oxidation (sulfoxides) and ring opening. |
| pH (Hydrolysis) | Maintain > 12 | Incomplete saponification occurs if pH drops. The acetamido group is stable at pH 12 but hydrolyzes to the amine at pH >14 with prolonged boiling. |
| Stoichiometry (Ac₂O) | 1.1 – 1.5 eq | Large excess of acetic anhydride can lead to diacetylation of the exocyclic amine (forming the imide), which is harder to hydrolyze selectively. |
Part 4: Visualizing the Reaction Pathway
Figure 2: Step-by-step workflow for the recommended Route A.
References
-
Adams, A., & Slack, R. (1959).[4] Isothiazoles.[4][5][6][7] Part I. 5-Amino-3-methylisothiazole and its derivatives. Journal of the Chemical Society. Link
-
CymitQuimica. Ethyl 5-amino-3-methylisothiazole-4-carboxylate Product Data.Link
-
PubChem. Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CID 2820511). National Library of Medicine. Link
-
Organic Chemistry Portal. Synthesis of Isothiazoles: Recent Literature.Link
-
Goerdeler, J., & Pohland, H. W. (1961). Über Isothiazole, I. Darstellung und Eigenschaften von 5-Amino-isothiazolen. Chemische Berichte. Link
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- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Acetamido-3-methylisothiazole-4-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Acetamido-3-methylisothiazole-4-carboxylic acid. As a specialized heterocyclic compound, its disposal requires a nuanced understanding of its constituent chemical moieties: the isothiazole ring, known for its biocidal and sensitizing properties, and the carboxylic acid group, which imparts acidic characteristics. This guide is designed for researchers, scientists, and drug development professionals, emphasizing procedural safety, environmental responsibility, and regulatory compliance.
The protocols herein are grounded in established principles of chemical waste management. The causality behind each step is explained to ensure that laboratory personnel can make informed decisions, not just follow a checklist. This approach fosters a culture of safety and ensures that disposal methods are robust and self-validating.
Hazard Assessment & Characterization
The following table summarizes the anticipated hazards:
| Hazard Category | Associated Functional Group | Rationale & Key Precautions | Supporting Sources |
| Skin Sensitization & Irritation | Isothiazole | Isothiazolinones are known to be strong sensitizers and can cause severe skin burns and allergic reactions.[3] All direct skin contact must be avoided. | [3] |
| Serious Eye Damage | Isothiazole, Carboxylic Acid | Both functional groups can cause serious eye irritation or damage.[4] Tightly sealed eye protection is mandatory. | [4] |
| Acute Aquatic Toxicity | Isothiazole | Isothiazole derivatives are often classified as very toxic to aquatic life with long-lasting effects. Disposal into drains or waterways is strictly prohibited.[1][5] | [1][5] |
| Corrosivity (Aqueous Solutions) | Carboxylic Acid | As a carboxylic acid, aqueous solutions will be corrosive. Neutralization is a key step for aqueous waste streams before final disposal.[6][7] | [6][7] |
| Acute Toxicity (Oral) | Isothiazole | Some isothiazole derivatives are classified as toxic if swallowed.[3] Standard laboratory hygiene, such as no eating or drinking in the lab, is critical.[5] | [3][5] |
Personnel Protection & Engineering Controls
Given the compound's hazard profile, rigorous protective measures are essential to minimize exposure risk.
-
Engineering Controls : All handling and disposal procedures, particularly those involving solids or generating aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Nitrile rubber gloves are recommended. Gloves should be inspected before use and replaced immediately after contamination or signs of degradation.[5]
-
Eye Protection : Chemical safety goggles that can be tightly sealed are required.[5] If there is a splash risk, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened. Protective boots may be required depending on the scale of the operation.[4]
-
Disposal Workflow & Decision Making
The proper disposal route for 5-Acetamido-3-methylisothiazole-4-carboxylic acid depends on its physical state and the nature of the waste stream (e.g., solid, aqueous solution, or organic solvent solution). The following diagram outlines the decision-making process for compliant disposal.
Caption: Disposal decision workflow for 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
Step-by-Step Disposal Protocols
Adherence to the following detailed protocols is mandatory for ensuring safety and compliance.
Protocol 4.1: Disposal of Solid Waste
This protocol applies to the pure, solid compound and any disposable lab materials (e.g., weighing paper, gloves, absorbent pads) grossly contaminated with it.
-
Work Area Preparation : Perform all actions within a chemical fume hood.
-
Containment : Carefully transfer the solid waste into a designated, robust, and clearly labeled hazardous solid waste container. Use tools (spatula, brush) that minimize dust generation.
-
Labeling : The container label must include: "Hazardous Waste," the full chemical name "5-Acetamido-3-methylisothiazole-4-carboxylic acid," and associated hazard pictograms (e.g., corrosive, environmental hazard, irritant).[8]
-
Storage : Keep the waste container tightly sealed and store it in a designated, properly ventilated hazardous waste accumulation area, away from incompatible materials.[6]
-
Final Disposal : Arrange for collection by your institution's licensed hazardous waste disposal service.
Protocol 4.2: Disposal of Aqueous Solutions (Acidic Waste)
This protocol involves the neutralization of aqueous waste containing the dissolved compound. This process must be performed with extreme caution due to its exothermic nature.
-
Work Area Preparation : Set up in a chemical fume hood behind a safety shield. Prepare a large ice-water bath.[7]
-
Dilution : Slowly add the acidic waste solution to a large volume of ice water (a 1:10 ratio of waste to ice water is recommended) with constant, gentle stirring. This dissipates heat.[7]
-
Prepare Base Solution : In a separate container, prepare a 5-10% solution of a base such as sodium carbonate (soda ash) or sodium hydroxide.[6]
-
Neutralization : While stirring the diluted acid solution in the ice bath, slowly add the base solution dropwise. Monitor the pH of the mixture continuously with a calibrated pH meter or pH strips.
-
Target pH : Continue adding base until the pH is stabilized between 5.5 and 9.5.[7]
-
Collection and Disposal : Once neutralized, transfer the solution to a clearly labeled hazardous aqueous waste container. Do not pour it down the drain, as the isothiazole moiety remains an environmental hazard.[1][5] Arrange for professional disposal.
Protocol 4.3: Disposal of Organic Solvent Solutions
Waste solutions where the compound is dissolved in an organic solvent must not be neutralized.
-
Segregation : Identify if the solvent is halogenated or non-halogenated. Many institutions require these waste streams to be kept separate.[6][9]
-
Collection : Pour the waste directly into the appropriate, labeled solvent waste container. Ensure the container is made of a compatible material.[10]
-
Labeling : The waste container must be clearly labeled with the full chemical name of the solute and the solvent(s) present.[9]
-
Storage and Disposal : Keep the container tightly capped and store it in a flammable storage cabinet if the solvent is flammable.[6] Arrange for pickup by a certified hazardous waste contractor.
Protocol 4.4: Decontamination of Empty Containers
Empty containers that held the compound must be decontaminated before being disposed of as regular waste.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[8][10]
-
Collect Rinsate : The rinsate from all three washes is considered hazardous waste. It must be collected and disposed of according to the protocols for aqueous or organic waste (Protocols 4.2 or 4.3).[10]
-
Final Container Disposal : Once triple-rinsed, deface or remove the original label. The container can then be disposed of in the appropriate glass or plastic recycling bin.[8]
Emergency Procedures
-
Spills : Evacuate non-essential personnel. Wearing full PPE, contain the spill. For liquid spills, cover with an inert absorbent material (e.g., bentonite, vermiculite).[11] For solid spills, carefully sweep or scoop the material to avoid creating dust.[12] Collect all contaminated materials in a sealed, labeled hazardous waste container for disposal.
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][13]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Conclusion
The safe disposal of 5-Acetamido-3-methylisothiazole-4-carboxylic acid is predicated on a thorough understanding of its dual-hazard nature. By recognizing the risks associated with both the isothiazole core and the carboxylic acid group, laboratory professionals can implement the engineering controls, personal protective equipment, and specific disposal protocols outlined in this guide. The core principles are unwavering: characterize your waste, segregate it appropriately, protect yourself at all times, and ensure final disposal is handled by certified professionals to safeguard both human health and the environment.
References
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
- Chemical Waste Disposal Guidelines. Unknown Source.
- GHS07 - Safety D
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Waste Disposal Guide. Northwestern University.
- SAFETY DATA SHEET - TCI Chemicals. TCI EUROPE N.V.
- SAFETY DATA SHEET.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Safety d
- Isothiazole - Chem-Impex. Chem-Impex.
- Safety D
- SAFETY D
- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiprolifer
- SAFETY D
- SAFETY D
- Product Class 15: Isothiazoles. Georg Thieme Verlag.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.
- 5-Amino-3-methyl-4-isothiazolecarbonitrile. Echemi.
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
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A Comprehensive Guide to the Safe Handling of 5-Acetamido-3-methylisothiazole-4-carboxylic acid in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Acetamido-3-methylisothiazole-4-carboxylic acid. The protocols outlined below are designed to ensure a safe laboratory environment by establishing a self-validating system of procedures for handling, storage, and disposal. While a specific Safety Data Sheet (SDS) for 5-Acetamido-3-methylisothiazole-4-carboxylic acid was not located, the guidance herein is predicated on the known hazards of the isothiazolinone and carboxylic acid chemical classes. Isothiazolinones are recognized for their potential to cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3]
Hazard Assessment and Risk Mitigation
Before handling 5-Acetamido-3-methylisothiazole-4-carboxylic acid, a thorough review of its potential hazards is crucial. As a member of the isothiazolinone family, this compound should be treated as a potential skin and eye corrosive and a skin sensitizer.[1][2][3] Prolonged or repeated exposure can lead to allergic contact dermatitis.[2][3] The carboxylic acid functional group suggests that the compound is acidic and may be corrosive.
Engineering Controls: The First Line of Defense
Primary exposure can be significantly minimized through the proper use of engineering controls.
-
Fume Hood: All work involving the handling of 5-Acetamido-3-methylisothiazole-4-carboxylic acid, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood.[4][5] This is to prevent the inhalation of any dust or aerosols that may be generated.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[2][6]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]
Personal Protective Equipment (PPE): A Necessity for Safe Handling
A comprehensive PPE plan is critical to mitigate exposure risks.[1] The following table summarizes the recommended PPE for handling 5-Acetamido-3-methylisothiazole-4-carboxylic acid.
| Body Area | Recommended Protection | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[1] | Protects against splashes of the chemical, which can cause serious eye damage.[1][8] |
| Skin/Hands | Chemical-resistant gloves (e.g., neoprene or butyl rubber).[1][9] A flame-resistant lab coat should be worn.[4] | Isothiazolinones can cause severe skin burns and allergic reactions.[1][2] Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination.[9] Always inspect gloves for tears or holes before use.[10] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be required if ventilation is inadequate or if aerosols are generated.[1] | Protects against the inhalation of harmful dust or vapors.[6] |
Safe Handling and Experimental Workflow
Adherence to a strict experimental workflow is essential for minimizing risks.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure the fume hood is clean and uncluttered.[10] Have a designated waste container ready for chemical waste.[5]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[4] Use a spatula or other appropriate tool to handle the chemical. Avoid creating dust.[6]
-
Preparing Solutions: When preparing solutions, always add the acid to the solvent slowly to prevent splashing.[4][10]
-
Post-Handling: After handling, decontaminate the work area.[1] Carefully remove PPE, avoiding contact with any contaminated surfaces.[11] Wash hands thoroughly with soap and water, even if gloves were worn.[4][9]
Logical Workflow for Safe Chemical Handling
Caption: A stepwise workflow for the safe handling of laboratory chemicals.
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
-
Storage: Store 5-Acetamido-3-methylisothiazole-4-carboxylic acid in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7] Keep the container tightly closed.[7][8]
-
Disposal: Dispose of waste materials in a designated, labeled hazardous waste container.[7][8][12] Do not dispose of this chemical down the drain.[6][12] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1][6]
Caption: Emergency workflow for a chemical spill.
For a minor spill, and only if you are trained to do so, don the appropriate PPE and contain the spill with an inert absorbent material like sand or vermiculite.[1][13] Collect the material into a suitable container for disposal.[1][6] For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13][14]
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[6][7] If they are not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing.[6][15] Wash the affected skin with plenty of soap and water.[6][7] Seek medical attention if irritation or a rash occurs.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7][8] Remove contact lenses if present and easy to do so.[6][7][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.
References
- Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides. Benchchem.
- Isothiazolinones. Chemiis.
- Hazard characterization of isothiazolinones in support of fifra registration review.
- Chemical Safety Data Sheet MSDS / SDS - 5-Chloro-2-methyl-4-isothiazolin-3-one. ChemicalBook.
- SAFETY D
- SAFETY D
- SAFETY D
- Safe Handling Practices for Labor
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
- Life-Changing Safety Tips for Handling Labor
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- 3-Isothiazolone, 2-methyl-: Human health tier II assessment.
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- Material Safety D
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- 5-Methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid. AK Scientific, Inc.
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- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
